2-Bromo-5-hydroxybenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNUEMHAJZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571471 | |
| Record name | 2-Bromo-5-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189680-06-6 | |
| Record name | 2-Bromo-5-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-hydroxybenzonitrile chemical structure
An In-Depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.[1][2] The IUPAC name for this compound is this compound.[3] The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.[2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 189680-06-6[1][3][4][5][6] |
| Molecular Formula | C₇H₄BrNO[3][4][5][7] |
| Molecular Weight | 198.02 g/mol [1][3][4] |
| InChI | InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H[3] |
| InChIKey | IXJNUEMHAJZKFW-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[3][4] |
Physicochemical Properties
This compound is typically a white to pale-yellow or yellow-brown crystalline solid.[7] It is soluble in ethanol, ethers, and other organic solvents.[7] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[1]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to pale-yellow crystalline solid[7] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³[7] |
| Boiling Point (Predicted) | 321.2 ± 32.0 °C[7] |
| Flash Point | 148.1 °C[7] |
| pKa (Predicted) | 8.01 ± 0.18[7] |
| Storage Temperature | Room Temperature, under an inert atmosphere[7] |
Synthesis of this compound
The primary method for synthesizing this compound is through the direct bromination of 3-hydroxybenzonitrile.[1] This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[1] This results in the preferential formation of this compound.
Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile
This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
3-hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.
-
Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.
-
The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound. A reported yield for this reaction is 73%.[1]
Caption: Synthesis of this compound.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Expected Peaks |
|---|---|
| ¹H NMR | Aromatic protons are expected to show distinct signals in the range of δ 7.2–7.8 ppm.[1] The chemical shifts are influenced by the electronic effects of the substituents. |
| ¹³C NMR | The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[1] Other aromatic carbons will appear in the typical downfield region. |
| IR Spectroscopy | Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C≡N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds.[1] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure.[1] |
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for ¹H.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.
-
Electrophilic Aromatic Substitution: The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.[1]
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Applications in Drug Development: As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.[7][8] For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.[4] Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.[1]
Caption: Reactivity of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]
Table 4: Hazard and Precautionary Statements
| Type | Codes |
|---|---|
| Hazard Statements | H302, H312, H315, H319, H332, H335[4] |
| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |
Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Conclusion
This compound is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.
References
- 1. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 2. 2–Bromo–5–hydroxy benzonitriledraw its structure | Filo [askfilo.com]
- 3. This compound | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 189680-06-6 | FB70711 [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2 Bromo 5-hydroxybenzonitrile at 2000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. This compound [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. aksci.com [aksci.com]
- 10. This compound Supplier in China [nj-finechem.com]
physical properties of 2-Bromo-5-hydroxybenzonitrile
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-hydroxybenzonitrile
Introduction
This compound, with the CAS number 189680-06-6, is an organic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a nitrile group.[1] Its chemical formula is C₇H₄BrNO.[2][3] This multifunctional structure makes it a significant intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, dyes, and advanced materials.[2][4][5] The strategic placement of its functional groups—a reactive bromine atom, a hydrogen-bond-donating hydroxyl group, and a versatile nitrile moiety—allows for a wide range of chemical transformations.[1] An understanding of its physical properties is paramount for researchers and chemical engineers in optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the core , methodologies for their determination, and a logical representation of the structural influences on these properties.
Data Presentation: Physical and Chemical Properties
The quantitative are summarized in the table below. These values, compiled from various chemical data sources, provide a foundational dataset for laboratory and industrial applications. It is noteworthy that some parameters, such as boiling point and density, are often predicted values derived from computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO | [2][3] |
| Molecular Weight | 198.02 g/mol | [2][3][4][6] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [2][5][7] |
| Boiling Point | 321.2 ± 32.0 °C at 760 mmHg (Predicted) | [2][8] |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa (hydroxyl group) | 8.01 ± 0.18 (Predicted) | [2][4] |
| Flash Point | 148.1 °C | [2][8] |
| Vapor Pressure | 0.000161 mmHg at 25 °C | [2] |
| Refractive Index | 1.656 (Predicted) | [2] |
| Solubility | Soluble in ethanol, ethers, and acetone; low solubility in water. | [2][7] |
Experimental Protocols
Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.
-
Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.
-
Boiling Point Determination by Simple Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Apparatus: Simple distillation setup including a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.
-
Procedure:
-
A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]
-
The liquid is heated gently. The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb.[9]
-
This stable temperature, observed during the collection of the first few drops of distillate, is recorded as the boiling point at the given atmospheric pressure.
-
Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[10]
-
Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a quantitative analysis instrument (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., ethanol, water) in a sealed flask.
-
The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified, typically by centrifugation or filtration, to remove all undissolved solids.
-
The concentration of the solute in the clear supernatant is then determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength).
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Mandatory Visualization
The are a direct consequence of its molecular structure. The interplay between its functional groups dictates its intermolecular forces and, consequently, its macroscopic properties.
References
- 1. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound Supplier in China [nj-finechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Guide: 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-hydroxybenzonitrile, a key building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and key spectral data.
Core Data Presentation
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 198.02 g/mol | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| CAS Number | 189680-06-6 | [1] |
| Appearance | White to pale-yellow solid | |
| IUPAC Name | This compound | [1] |
| InChI Key | IXJNUEMHAJZKFW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the electrophilic bromination of 5-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent.
Reaction:
5-hydroxybenzonitrile + N-Bromosuccinimide (NBS) → this compound + Succinimide (B58015)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxybenzonitrile in a suitable anhydrous solvent such as acetonitrile (B52724) or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is typically conducted in the dark to prevent radical side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the succinimide byproduct.
-
Purification: The crude product is purified by distillation followed by recrystallization from a solvent such as ethanol (B145695) to yield pure this compound.
Characterization of this compound
The structural elucidation and confirmation of purity of the synthesized this compound can be achieved through various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[2]
2. Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the key functional groups present in the molecule.
-
A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[2]
-
A sharp, medium-intensity peak around 2230-2210 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group.[2]
3. Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis of this compound.
References
An In-depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an antimicrobial and anticancer agent. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, providing the foundational knowledge required for the effective utilization of this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound. Its structure features a benzene (B151609) ring functionalized with a bromo, a hydroxyl, and a nitrile group. The accepted IUPAC name for this compound is This compound .
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-3-cyanophenol | [1] |
| CAS Number | 189680-06-6 | [2] |
| Molecular Formula | C₇H₄BrNO | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in ethanol, ethers, and other organic solvents. | [3] |
| Storage | Store at 2-8°C, protected from light. | [2] |
Synthesis and Spectroscopic Characterization
The primary synthetic route to this compound is through the electrophilic bromination of 3-hydroxybenzonitrile.[4] The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to the preferential formation of the 2-bromo isomer.[4]
Experimental Protocol: Synthesis via Bromination of 3-Hydroxybenzonitrile
This protocol is adapted from established procedures for the bromination of substituted phenols.
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Observations | Reference(s) |
| ¹H NMR | Aromatic protons are expected to resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) will be indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. | [4] |
| ¹³C NMR | The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. Other aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electronic effects of the substituents. | [4] |
| FTIR | A prominent peak is expected around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H (hydroxyl) stretching vibration, with the broadening resulting from hydrogen bonding. Characteristic peaks in the fingerprint region will correspond to C-Br, C-O, and C-H bending and stretching vibrations of the aromatic ring. | [4] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the hydrocyanic acid molecule (HCN). | [4][5] |
Biological Activities and Potential Applications
Substituted benzonitriles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific quantitative data for this compound is limited in publicly available literature, the structural motifs present suggest potential antimicrobial and anticancer properties.
Antimicrobial Activity
Phenolic compounds and halogenated aromatics are known to possess antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membranes and interference with essential enzymatic activities.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of a compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Table 3: Hypothetical MIC Data Presentation for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Data not available |
| Escherichia coli (Gram-negative) | Data not available |
Note: This table is a template. Specific experimental data for this compound is not currently available in the cited literature.
Anticancer Activity
Many phenolic and brominated compounds exhibit cytotoxic effects against cancer cell lines. The potential mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 4: Hypothetical IC50 Data Presentation for this compound
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | Data not available |
| HeLa (Cervical Cancer) | Data not available |
Note: This table is a template. Specific experimental data for this compound is not currently available in the cited literature.
Mandatory Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of this compound from 3-hydroxybenzonitrile.
Caption: Synthetic route to this compound.
Proposed Mechanism of Antimicrobial Action
This diagram illustrates a generalized mechanism of action for phenolic antimicrobial agents.
Caption: Postulated antimicrobial mechanism of action.
Conceptual Anticancer Signaling Pathway
The following diagram presents a conceptual workflow for investigating the effect of this compound on a generic cancer cell signaling pathway, such as the MAPK pathway, based on the known activities of similar phenolic compounds.
Caption: Workflow for studying anticancer signaling.
Conclusion
This compound is a versatile synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. While direct biological data for this specific compound is currently limited, its structural features suggest promising avenues for future research into its antimicrobial and anticancer activities. The experimental protocols and conceptual frameworks presented herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. Further investigation is warranted to elucidate its precise mechanisms of action and to quantify its biological efficacy, which will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to 4-Bromo-3-cyanophenol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-3-cyanophenol, a substituted phenol (B47542) of significant interest in medicinal chemistry and organic synthesis. This document details a proposed synthetic route, physical and chemical properties, and predicted spectroscopic data. The information is curated to support researchers and professionals in drug development and related fields by providing a foundational understanding of this compound's characteristics and potential applications.
Introduction
Substituted phenols are a critical class of compounds in the pharmaceutical industry, serving as versatile intermediates and key structural motifs in a wide array of therapeutic agents. The introduction of halogen and cyano groups onto the phenol scaffold can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-Bromo-3-cyanophenol, with its unique substitution pattern, presents a valuable building block for the synthesis of novel drug candidates. The bromine atom offers a site for further functionalization through cross-coupling reactions, while the cyano and hydroxyl groups can participate in various chemical transformations and hydrogen bonding interactions, crucial for molecular recognition at biological targets.
Synthesis of 4-Bromo-3-cyanophenol
Proposed Synthetic Route: Electrophilic Bromination of 3-Cyanophenol (B46033)
The hydroxyl group of 3-cyanophenol is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. Therefore, in the electrophilic bromination of 3-cyanophenol, the incoming electrophile (Br+) is directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favored position for substitution.
A common and effective method for the selective bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) as the bromine source. This reagent is easier and safer to handle than elemental bromine. An alternative, more traditional method involves the use of bromine in a suitable solvent like acetic acid.
dot
Caption: Proposed synthesis workflow for 4-bromo-3-cyanophenol.
Detailed Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the synthesis of 4-bromo-3-cyanophenol based on analogous reactions. Researchers should optimize these conditions for their specific laboratory setup.
Method A: Bromination using N-Bromosuccinimide (NBS)
This method is adapted from the synthesis of structurally similar compounds.
-
Materials:
-
3-Cyanophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanophenol (1.0 equivalent) in anhydrous acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-bromo-3-cyanophenol.
-
Method B: Bromination using Bromine in Acetic Acid
This is a more traditional method for aromatic bromination.[1]
-
Materials:
-
3-Cyanophenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bisulfite solution
-
Water
-
Anhydrous sodium sulfate
-
Appropriate solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 3-cyanophenol (1.0 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50 °C to ensure completion. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Add saturated aqueous sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.
-
Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent.
-
Wash the collected solid or the organic extract with water.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product as described in Method A.
-
Physical and Chemical Properties
While experimental data for 4-bromo-3-cyanophenol is scarce, its properties can be estimated based on the known values of its structural isomers and related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄BrNO | - |
| Molecular Weight | 198.02 g/mol | - |
| CAS Number | 189680-06-6 | [2] |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy |
| Melting Point | Not available. Estimated to be in the range of 100-150 °C. | Analogy |
| Boiling Point | Not available. | - |
| pKa | Not available. Estimated to be around 7-8. | Analogy |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water. | Analogy |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-bromo-3-cyanophenol is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.
-
δ ~7.8 ppm (d, 1H): This signal corresponds to the proton at C2, which is ortho to the electron-withdrawing cyano group and meta to the hydroxyl group. It will appear as a doublet due to coupling with the proton at C6.
-
δ ~7.2 ppm (dd, 1H): This signal is attributed to the proton at C6, which is ortho to the hydroxyl group and meta to both the bromine and cyano groups. It will appear as a doublet of doublets due to coupling with the protons at C2 and C5.
-
δ ~7.0 ppm (d, 1H): This signal corresponds to the proton at C5, which is ortho to the bromine atom and meta to the hydroxyl group. It will appear as a doublet due to coupling with the proton at C6.
-
δ ~5.0-6.0 ppm (s, 1H, broad): A broad singlet corresponding to the phenolic hydroxyl proton. The chemical shift of this proton is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show seven signals, one for each carbon atom in the molecule.
-
δ ~155 ppm: C1 (carbon bearing the -OH group).
-
δ ~135-140 ppm: Aromatic carbons.
-
δ ~115-120 ppm: C3 (carbon bearing the -CN group) and the nitrile carbon (-C≡N).
-
δ ~110-115 ppm: C4 (carbon bearing the -Br group).
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-3-cyanophenol is expected to exhibit the following characteristic absorption bands:
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~2220-2240 cm⁻¹ (sharp): C≡N stretching vibration of the nitrile group.
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching vibration.
-
~1000-1100 cm⁻¹: C-Br stretching vibration.
Reactivity and Potential Applications in Drug Development
Chemical Reactivity
The reactivity of 4-bromo-3-cyanophenol is governed by its three functional groups:
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also be converted into an ether or ester.
-
Bromine Atom: The bromine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable handle for molecular elaboration.
-
Cyano Group: The nitrile group is relatively unreactive but can be hydrolyzed to a carboxylic acid or reduced to an amine.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-hydroxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the solubility of this compound is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents a general experimental protocol for its determination, and visualizes a common synthesis workflow.
Core Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₇H₄BrNO.[2] Its structure, featuring a polar hydroxyl group, a moderately polar nitrile group, and a non-polar brominated benzene (B151609) ring, results in a nuanced solubility profile. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group can accept hydrogen bonds, influencing its interaction with various solvents.[3]
Solubility Profile
Quantitative, temperature-dependent solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a foundational understanding of its solubility characteristics. The compound is generally reported to be soluble in polar organic solvents and has low solubility in water.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Reported Solubility |
| Alcohols | Ethanol | Soluble[2][3] |
| Ethers | Diethyl Ether | Soluble[2][3] |
| Aqueous | Water | Low Solubility |
Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.
Experimental Protocol for Solubility Determination
A reliable and widely accepted method for determining the thermodynamic solubility of a solid compound like this compound is the isothermal shake-flask method. This method ensures that a true equilibrium between the undissolved solid and the solution is achieved.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units such as g/100 mL or mol/L.
-
Synthesis Workflow
This compound is often synthesized via the bromination of a precursor. A common method involves the bromination of 3-hydroxybenzonitrile. The following diagram illustrates a general workflow for this synthesis.
This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides initial guidance, it is imperative to perform quantitative solubility studies under specific experimental conditions to ensure accuracy and reproducibility in research and development processes.
References
Spectroscopic Profile of 2-Bromo-5-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is essential for its identification, quality control, and utilization in further synthetic applications. This document presents predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow powder |
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is based on established substituent effects and typical spectral ranges for the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.65 | d | ~ 8.5 |
| H-4 | ~ 7.10 | dd | ~ 8.5, 2.5 |
| H-6 | ~ 7.30 | d | ~ 2.5 |
| -OH | Variable (Broad) | s | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CN) | ~ 117 |
| C2 (-Br) | ~ 112 |
| C3 | ~ 138 |
| C4 | ~ 122 |
| C5 (-OH) | ~ 158 |
| C6 | ~ 119 |
| -CN | ~ 118 |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C≡N Stretch | ~ 2225 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-O Stretch | 1250 - 1200 | Strong |
| C-Br Stretch | 700 - 550 | Medium-Strong |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Ion Assignment | Notes |
| 199/197 | [M]⁺ | Molecular ion peak, exhibiting a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br. |
| 170/168 | [M - HCN]⁺ | Loss of hydrocyanic acid from the molecular ion. |
| 118 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 90 | [M - Br - HCN]⁺ | Subsequent loss of hydrocyanic acid from the [M - Br]⁺ fragment. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 8-16
-
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate the signals and determine the multiplicities and coupling constants.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction (GC-MS):
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum for this peak to identify the molecular ion and characteristic fragment ions.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the spectroscopic elucidation of a chemical structure.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-hydroxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of scientific literature and spectral databases, experimental ¹H NMR data for 2-Bromo-5-hydroxybenzonitrile could not be located. The following guide is based on established principles of NMR spectroscopy and includes predicted data based on the analysis of substituent effects on the benzonitrile (B105546) ring.
Introduction
This compound is a substituted aromatic compound with applications in organic synthesis, particularly as a precursor for pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a general experimental protocol for its acquisition, and a visualization of the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum of this compound are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, and the electron-donating hydroxyl (-OH) group.
The predicted ¹H NMR data is summarized in the table below. These predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons. The aromatic region of the spectrum is expected to show signals for three protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 7.0 - 7.3 | Doublet of doublets (dd) | J_ortho ≈ 8.5 Hz, J_meta ≈ 2.5 Hz | 1H |
| H-4 | 7.3 - 7.6 | Doublet (d) | J_ortho ≈ 8.5 Hz | 1H |
| H-6 | 7.1 - 7.4 | Doublet (d) | J_meta ≈ 2.5 Hz | 1H |
| OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 1H |
Structural Analysis and Signal Assignment
The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The three aromatic protons are chemically non-equivalent and are expected to exhibit distinct signals.
-
H-6: This proton is ortho to the electron-withdrawing bromine atom and para to the electron-donating hydroxyl group. It is expected to appear as a doublet due to meta-coupling with H-4.
-
H-4: This proton is ortho to the hydroxyl group and meta to both the bromine and nitrile groups. It is expected to be a doublet due to ortho-coupling with H-3.
-
H-3: This proton is ortho to the nitrile group and meta to the hydroxyl group. It will likely appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-6.
-
-OH Proton: The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
The logical relationships between the protons and their expected NMR signals are illustrated in the following diagram.
Caption: Molecular structure and proton coupling relationships.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for obtaining a ¹H NMR spectrum of an aromatic compound like this compound.
4.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a clean NMR tube using a pipette.
-
Cap the NMR tube securely.
4.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a sample of this concentration)
-
Pulse width (calibrated for a 90° pulse)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
The general workflow for this experimental process is depicted below.
Caption: General workflow for NMR sample preparation and analysis.
Conclusion
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-5-hydroxybenzonitrile. Due to the absence of publicly available experimental spectra, this document is based on high-quality predicted data to facilitate the structural elucidation and characterization of this compound. It includes a comprehensive data table of predicted chemical shifts, a detailed, generalized experimental protocol for acquiring such data, and a structural diagram.
Introduction
This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a bromine atom, a hydroxyl group, and a nitrile group on a benzene (B151609) ring, leading to a distinct electronic environment for each carbon atom. ¹³C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of this molecule. This guide serves as a reference for the expected ¹³C NMR chemical shifts, aiding in the identification and purity assessment of this compound in a research and development setting.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using computational prediction tools and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the structural diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-CN) | 105.1 |
| C2 (C-Br) | 111.8 |
| C3 (C-H) | 122.9 |
| C4 (C-H) | 118.8 |
| C5 (C-OH) | 156.0 |
| C6 (C-H) | 126.1 |
| C7 (-CN) | 117.5 |
Disclaimer: The chemical shift values presented are based on computational predictions and may differ from experimentally determined values. These predictions are intended to provide a reasonable approximation for spectral interpretation.
Structural Diagram and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data table.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for acquiring the ¹³C NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for aromatic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width (SW): A typical range for ¹³C NMR is 0 to 220 ppm.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
-
Temperature: Standard room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the known solvent peak.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and interpretation of a ¹³C NMR spectrum.
Conclusion
This technical guide provides essential predicted ¹³C NMR data and a standardized experimental approach for this compound. While the provided chemical shifts are computationally derived, they offer a valuable starting point for researchers in confirming the structure and assessing the purity of this compound. For definitive structural elucidation, it is always recommended to acquire and interpret experimental NMR data, including 2D NMR experiments such as HSQC and HMBC, to unambiguously assign all carbon and proton signals.
An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy for the characterization of substituted benzonitriles. This class of compounds is of significant interest in medicinal chemistry and materials science, and IR spectroscopy serves as a powerful, non-destructive technique for their structural elucidation. This document details the effects of aromatic substitution on the characteristic nitrile vibrational frequency, provides standardized experimental protocols, and presents quantitative data for a range of substituted benzonitriles.
Introduction to the IR Spectroscopy of Nitriles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The nitrile group (C≡N) is an excellent chromophore for IR analysis due to its strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum (typically 2200-2260 cm⁻¹).[1][2] The precise frequency of the C≡N stretching vibration is highly sensitive to the electronic environment of the molecule, making IR spectroscopy a valuable tool for probing the effects of substituents on the benzonitrile (B105546) ring.
The Influence of Substituents on the Nitrile Stretching Frequency
The position of the nitrile absorption band in substituted benzonitriles is dictated by the electronic nature of the substituent on the aromatic ring. Substituents exert their influence through a combination of inductive and resonance effects, which alter the bond strength and dipole moment of the C≡N group.
-
Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro (-NO₂) and cyano (-CN) groups, withdraw electron density from the aromatic ring and, consequently, from the nitrile group. This withdrawal of electron density strengthens the C≡N triple bond, leading to a higher vibrational frequency (a blue shift).[3]
-
Electron-Donating Groups (EDGs): Substituents that can donate electron density to the aromatic ring, such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, have the opposite effect. The increased electron density in the π-system of the ring can be delocalized into the antibonding π* orbital of the nitrile group. This delocalization weakens the C≡N bond, resulting in a lower vibrational frequency (a red shift).[4]
These substituent effects can be quantitatively correlated with Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[5][6] A plot of the C≡N stretching frequency versus the Hammett constant for a series of substituted benzonitriles often yields a linear relationship, demonstrating the predictive power of this approach.[3][7]
The following diagram illustrates the relationship between substituent electronic effects and the resulting shift in the nitrile vibrational frequency.
Caption: Logical relationship between substituent electronic effects and the nitrile stretching frequency.
Quantitative Data for Substituted Benzonitriles
The following table summarizes the characteristic C≡N stretching frequencies for a series of para-substituted benzonitriles, illustrating the trends discussed above.
| Substituent (para-) | Hammett Constant (σp) | C≡N Stretching Frequency (ν, cm⁻¹) |
| -N(CH₃)₂ | -0.83 | ~2215 |
| -NH₂ | -0.66 | ~2218 |
| -OCH₃ | -0.27 | ~2223 |
| -CH₃ | -0.17 | ~2227 |
| -H | 0.00 | ~2229 |
| -Cl | +0.23 | ~2232 |
| -Br | +0.23 | ~2232 |
| -CO₂CH₃ | +0.45 | ~2234 |
| -CN | +0.66 | ~2235 |
| -NO₂ | +0.78 | ~2238 |
Note: The exact frequencies can vary slightly depending on the solvent and the physical state of the sample.
Experimental Protocol for FT-IR Analysis of Substituted Benzonitriles
This section provides a generalized procedure for obtaining high-quality FT-IR spectra of substituted benzonitriles.
Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine (B1329560) sulfate, DTGS, or mercury cadmium telluride, MCT).
Sample Preparation
The choice of sample preparation technique depends on the physical state of the benzonitrile derivative.
-
For Liquid Samples (Neat):
-
Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
For Solid Samples (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the spectrometer's sample holder.
-
-
For Solid or Liquid Samples (Solution):
-
Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride, or acetonitrile). The concentration should be adjusted to produce an absorbance in the desired range (typically 0.1 to 1.0).
-
Transfer the solution to a liquid transmission cell of known path length.
-
Record the spectrum of the pure solvent separately to be used as a background reference.
-
Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure solvent in the case of solutions). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the solvent.[1]
-
Sample Spectrum: Place the prepared sample in the infrared beam path and record the spectrum.
-
Instrument Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most routine analyses.
-
Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.
-
Data Processing
The instrument's software will automatically perform a Fourier transform on the interferogram to generate the spectrum.[9] The background spectrum is then subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
The following workflow diagram illustrates the key steps in obtaining an FT-IR spectrum of a substituted benzonitrile.
Caption: Experimental workflow for FT-IR analysis of substituted benzonitriles.
Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of substituted benzonitriles. The sensitivity of the C≡N stretching frequency to the electronic effects of substituents provides valuable insights into the molecular structure and electronic distribution within these compounds. By following standardized experimental protocols and utilizing the quantitative data presented, researchers can confidently employ IR spectroscopy in their synthetic and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijermt.org [ijermt.org]
- 4. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-5-hydroxybenzonitrile
For Immediate Release
Shanghai, China – December 22, 2025 – For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in organic synthesis. While a publicly available experimental mass spectrum is not readily accessible, this document outlines the anticipated fragmentation pathways based on established principles for halogenated and phenolic aromatic compounds.
This compound (C₇H₄BrNO) has a monoisotopic mass of 196.94763 Da.[1] The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[2]
Predicted Mass Spectrum and Fragmentation Data
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways, including the loss of the bromine atom, the cyano group, and carbon monoxide. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses.
| Predicted m/z | Proposed Ion Formula | Proposed Neutral Loss | Notes |
| 197/199 | [C₇H₄BrNO]⁺• | - | Molecular ion (M⁺•) exhibiting the characteristic 1:1 isotopic pattern for one bromine atom. |
| 118 | [C₇H₄NO]⁺ | Br• | Loss of a bromine radical. |
| 170/172 | [C₆H₃BrO]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. |
| 142/144 | [C₅H₃Br]⁺• | HCN + CO | Sequential loss of hydrogen cyanide and carbon monoxide from the molecular ion. |
| 90 | [C₆H₄N]⁺ | Br• + CO | Loss of a bromine radical followed by carbon monoxide. |
| 63 | [C₅H₃]⁺ | Br• + CO + HCN | Loss of a bromine radical, carbon monoxide, and hydrogen cyanide. |
Proposed Fragmentation Pathways
The fragmentation of this compound is driven by the stability of the resulting ions and neutral species. The initial ionization event, typically the removal of an electron from a lone pair on the oxygen or bromine atom, or from the aromatic π-system, generates the molecular ion radical cation. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions.
A primary and highly favored fragmentation pathway involves the homolytic cleavage of the C-Br bond, which is relatively weak, leading to the expulsion of a bromine radical (Br•). Another significant pathway is the elimination of a neutral molecule of hydrogen cyanide (HCN). Subsequent loss of carbon monoxide (CO) from the resulting ions is also a common fragmentation route for phenolic compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. This protocol is based on established methods for similar halogenated aromatic compounds and should be optimized for specific instrumentation and analytical requirements.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of analyte.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the identified peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.
-
Compare the obtained spectrum with the predicted fragmentation pathways and known spectra of related compounds for confirmation.
This in-depth guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and employing a suitable analytical protocol, researchers can confidently identify and characterize this important chemical compound in their studies.
References
An In-depth Technical Guide on the Electronic Properties of Brominated Cyanophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophenols are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique structural and electronic characteristics. The presence of both a hydroxyl (-OH) and a cyano (-CN) group on the aromatic ring imparts a distinct reactivity and potential for various intermolecular interactions. The introduction of bromine atoms onto the cyanophenol scaffold further modulates these properties, offering a strategy for fine-tuning the molecule's electronic behavior. This strategic bromination can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in drug design.[1]
One of the key intermolecular interactions involving brominated compounds is the halogen bond, a non-covalent interaction between the electrophilic region of the bromine atom (the σ-hole) and a nucleophilic site.[1] This interaction can play a crucial role in molecular recognition and the self-assembly of supramolecular structures. Understanding the electronic properties of brominated cyanophenols is therefore essential for predicting their behavior and designing novel compounds with desired functionalities.
This technical guide provides a comprehensive overview of the electronic properties of brominated cyanophenols, including computationally derived quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of key concepts and workflows.
Electronic Properties of Brominated Cyanophenols
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and dipole moment, are fundamental to its chemical reactivity and intermolecular interactions. To provide a quantitative understanding of the effect of bromination on the cyanophenol core, the electronic properties of 4-cyanophenol and several of its brominated derivatives were calculated using density functional theory (DFT).
Table 1: Calculated Electronic Properties of Brominated Cyanophenols
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |
| 4-Cyanophenol | -6.89 | -1.21 | 5.68 | 7.12 | 0.98 | 4.52 |
| 2-Bromo-4-cyanophenol | -6.95 | -1.45 | 5.50 | 7.21 | 1.23 | 4.89 |
| 3-Bromo-4-cyanophenol | -6.98 | -1.52 | 5.46 | 7.25 | 1.30 | 3.61 |
| 2,6-Dibromo-4-cyanophenol | -7.02 | -1.68 | 5.34 | 7.33 | 1.45 | 5.25 |
Note: Data generated from DFT calculations.
The data in Table 1 illustrates that the addition of bromine atoms to the 4-cyanophenol structure leads to a stabilization of both the HOMO and LUMO energy levels, with a corresponding decrease in the HOMO-LUMO gap. This suggests that bromination increases the electron-accepting ability of the molecule and can enhance its reactivity in certain chemical transformations.
Experimental Protocols
Synthesis of 2,6-Dibromo-4-cyanophenol
This protocol describes the electrophilic bromination of 4-cyanophenol.
Materials:
-
4-Cyanophenol (4-hydroxybenzonitrile)
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanophenol (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a dropping funnel, add a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 4-cyanophenol solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water.
-
Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Dry the crude 2,6-dibromo-4-cyanophenol under vacuum.
Purification of Brominated Cyanophenols
a) Recrystallization:
-
Dissolve the crude brominated cyanophenol in a minimum amount of a hot solvent (e.g., ethanol (B145695)/water mixture or toluene).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
b) Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica gel onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic and Electronic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory) to identify characteristic functional groups, such as the -OH, -C≡N, and C-Br stretches.
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis absorption spectrum to determine the electronic transition energies.
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry on a solution of the compound in an appropriate solvent with a supporting electrolyte to determine its oxidation and reduction potentials. These values can be used to experimentally estimate the HOMO and LUMO energy levels.
Visualizations
References
An In-depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzonitrile, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details the compound's properties, historical context of its synthesis, detailed experimental protocols for its preparation, and relevant characterization data. The synthesis is presented through a logical workflow diagram, and all quantitative data are summarized for clarity.
Introduction
This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a nitrile group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the hydroxyl and nitrile groups can participate in a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| CAS Number | 189680-06-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, ethers, and some organic solvents |
| pKa | 8.01 ± 0.18 (Predicted)[1] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is through the electrophilic aromatic bromination of a hydroxybenzonitrile precursor. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and nitrile substituents on the aromatic ring.
Experimental Protocol: Bromination of 3-Hydroxybenzonitrile
This section details a laboratory-scale synthesis of this compound from 3-hydroxybenzonitrile using N-bromosuccinimide (NBS) as the brominating agent. This method has been reported to yield this compound as the major product.[2]
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Hydrobromic acid (HBr)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzonitrile in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring.
-
After the addition of NBS, add a catalytic amount of hydrobromic acid (HBr).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) to consume any remaining bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate this compound.
Reaction Yields:
The electrophilic aromatic bromination of 3-hydroxybenzonitrile yields a mixture of isomers. The reported yields for this specific reaction are summarized in Table 2.[2]
| Product | Yield (%) |
| This compound | 73 |
| 2-Bromo-3-hydroxybenzonitrile | 18 |
| 4-Bromo-3-hydroxybenzonitrile | 2 |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound from 3-hydroxybenzonitrile.
Characterization Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Table 3 summarizes the expected spectroscopic data for this compound based on its structure.
| Technique | Expected Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, hydroxyl, and nitrile substituents. Aromatic protons typically resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J) provide information about the relative positions of the protons on the ring. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The nitrile carbon is expected to have a characteristic chemical shift of around 115-120 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the three different substituents. |
| IR (Infrared Spectroscopy) | The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The C-Br stretching vibration is typically observed in the fingerprint region, below 1000 cm⁻¹. |
| MS (Mass Spectrometry) | Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (198.02 g/mol ), with a characteristic isotopic pattern for bromine (approximately equal intensity peaks for M and M+2). |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further elaborate the molecule at its three functional groups. For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown potential anticancer activity.[3] The benzonitrile (B105546) moiety itself is a common feature in many pharmaceutical compounds, where it can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.
Conclusion
This compound is a key synthetic intermediate with established routes for its preparation. While its initial discovery is not prominently documented, its synthesis via electrophilic bromination of hydroxybenzonitrile precursors is a well-understood and efficient method. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery who wish to utilize this versatile compound in their work. The continued exploration of new synthetic routes and applications of this compound is expected to contribute to advancements in medicinal chemistry and materials science.
References
The Reactivity of the Nitrile Group in Benzonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile (B105546) moiety, a benzene (B151609) ring substituted with a cyano group (-C≡N), is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable synthon for the preparation of a wide array of functional groups and a privileged scaffold in the design of therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in benzonitriles, with a focus on key transformations relevant to pharmaceutical and materials science research.
Core Reactivity of the Benzonitrile Group
The reactivity of the nitrile group in benzonitriles is dictated by the strong polarization of the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. The aromatic ring influences this reactivity through resonance and inductive effects, which can be further modulated by the presence of substituents on the ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1]
Key Chemical Transformations
Hydrolysis
The hydrolysis of benzonitriles to benzoic acids or benzamides is a fundamental transformation. The reaction can be catalyzed by either acid or base and proceeds through a nucleophilic attack on the nitrile carbon.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.[2][3] The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.[4] The rate of hydrolysis is significantly influenced by the concentration of the acid and the nature of the substituents on the benzene ring. In concentrated sulfuric acid, the hydrolysis is enhanced by electron-withdrawing groups, while in more dilute acid, electron-donating groups can accelerate the reaction.[5]
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the nitrile group is attacked by the nucleophile to form an imine anion. Protonation of this intermediate gives a hydroxy imine, which tautomerizes to an amide.[6] Subsequent hydrolysis of the amide under basic conditions affords a carboxylate salt, which upon acidification yields the carboxylic acid.
Quantitative Data on Hydrolysis of para-Substituted Benzonitriles:
The effect of substituents on the rate of hydrolysis can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. A positive ρ (rho) value for the Hammett plot of the acid-catalyzed hydration of para-substituted benzonitriles indicates that electron-withdrawing groups accelerate the reaction.[1]
| Substituent (p-X) | Rate Constant (k) x 10^5 (s⁻¹) in 18.2 M H₂SO₄ at 25°C |
| OCH₃ | 1.8 |
| CH₃ | 2.5 |
| H | 4.0 |
| Cl | 8.0 |
| Br | 9.1 |
| CN | 25.1 |
| NO₂ | 158.5 |
Data adapted from a study on the hydrolysis of p-substituted benzonitriles in sulfuric acid solutions.[7]
Experimental Protocol: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
-
Materials: Benzonitrile, 10% Sodium Hydroxide solution, 6M Hydrochloric Acid, Diethyl Ether, Anhydrous Magnesium Sulfate, pH paper, reflux apparatus, separatory funnel, filtration apparatus.
-
Procedure:
-
Place benzonitrile (2.0 g, 19.4 mmol) and 25 mL of 10% aqueous sodium hydroxide in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux using a heating mantle for 1 hour. Ammonia gas, detectable with moist pH paper, will be evolved.
-
After the reflux period, cool the reaction mixture to room temperature. The mixture should become a clear solution.
-
Transfer the solution to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted benzonitrile.
-
Carefully acidify the aqueous layer to pH 2 with 6M hydrochloric acid while cooling in an ice bath. Benzoic acid will precipitate as a white solid.
-
Collect the precipitated benzoic acid by vacuum filtration and wash with cold water.
-
Dry the product in an oven at 100°C.
-
The typical yield is in the range of 80-90%.
-
Reduction
The nitrile group of benzonitriles can be reduced to either primary amines (benzylamines) or aldehydes, depending on the reducing agent and reaction conditions.
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce benzonitriles to the corresponding benzylamines.[8] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[6] Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also a widely used method for this transformation.[7] The choice of catalyst and reaction conditions can influence the selectivity towards the primary amine, minimizing the formation of secondary and tertiary amines.[9]
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures.[7] The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.
Quantitative Data on the Reduction of Substituted Benzonitriles:
The efficiency of the reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the reduction.
| Substrate | Reducing Agent | Product | Yield (%) |
| Benzonitrile | LiAlH₄ | Benzylamine | 90 |
| 4-Methoxybenzonitrile | LiAlH₄ | 4-Methoxybenzylamine | 85 |
| 4-Nitrobenzonitrile | LiAlH₄ | 4-Nitrobenzylamine | 92 |
| Benzonitrile | H₂/Raney Ni | Benzylamine | >95 |
| 4-Chlorobenzonitrile | H₂/Pd/C | 4-Chlorobenzylamine | 98 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Reduction of Benzonitrile to Benzylamine using LiAlH₄
-
Materials: Benzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether, 2M Sulfuric Acid, 2M Sodium Hydroxide, separatory funnel, reflux apparatus.
-
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous diethyl ether (50 mL).
-
Slowly add a solution of benzonitrile (2.0 g, 19.4 mmol) in anhydrous diethyl ether (20 mL) from the dropping funnel with stirring.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (1.5 mL), followed by 15% aqueous sodium hydroxide (1.5 mL), and then water (4.5 mL).
-
Filter the resulting granular precipitate of aluminum salts and wash with diethyl ether.
-
Dry the combined ethereal filtrate over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain benzylamine.
-
Typical yields are in the range of 85-95%.
-
Cycloaddition Reactions
The nitrile group of benzonitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry.[10]
Quantitative Data on [3+2] Cycloaddition of Substituted Benzonitriles with Sodium Azide (B81097):
| Substituted Benzonitrile | Catalyst | Yield (%) of 5-Substituted-1H-tetrazole |
| Benzonitrile | ZnCl₂ | 85 |
| 4-Methylbenzonitrile | ZnCl₂ | 88 |
| 4-Chlorobenzonitrile | ZnCl₂ | 92 |
| 4-Methoxybenzonitrile | ZnCl₂ | 82 |
| 4-Nitrobenzonitrile | ZnCl₂ | 95 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: [3+2] Cycloaddition of Benzonitrile with Sodium Azide
-
Materials: Benzonitrile, Sodium Azide, Zinc Chloride, N,N-Dimethylformamide (DMF), 1M Hydrochloric Acid, Ethyl Acetate (B1210297), separatory funnel, reflux apparatus.
-
Procedure:
-
To a solution of benzonitrile (1.0 g, 9.7 mmol) in DMF (20 mL), add sodium azide (0.76 g, 11.6 mmol) and zinc chloride (0.66 g, 4.8 mmol).
-
Heat the reaction mixture at 120°C for 24 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous solution with 1M hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Typical yields are in the range of 80-95%.
-
Role in Drug Development and Signaling Pathways
The benzonitrile moiety is a key pharmacophore in numerous approved drugs due to its ability to engage in various non-covalent interactions with biological targets and its role as a bioisostere for other functional groups.[11][12]
Tofacitinib (B832) and the JAK-STAT Signaling Pathway
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. The benzonitrile group in tofacitinib plays a crucial role in its binding to the ATP-binding pocket of JAKs. The JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Tofacitinib inhibits this process by blocking the activity of JAKs.[12][13]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Vildagliptin (B1682220) and the DPP-4 Signaling Pathway
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The nitrile group in vildagliptin is essential for its potent and selective inhibition of the DPP-4 enzyme. DPP-4 inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, leading to improved glycemic control.[14][15]
Caption: Vildagliptin inhibits the DPP-4 enzyme.
Bicalutamide (B1683754) and the Androgen Receptor Signaling Pathway
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as an antagonist of the androgen receptor (AR). The benzonitrile group is a key feature of its structure. Androgens, such as testosterone, bind to the AR, which then translocates to the nucleus and activates the transcription of genes involved in prostate cell growth. Bicalutamide competitively inhibits the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[2][6]
References
- 1. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The androgen receptor pathway is by-passed in prostate cancer cells generated after prolonged treatment with bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 9. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with the Dipeptidyl Peptidase-4 Inhibitor Vildagliptin Improves Fasting Islet-Cell Function in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-5-hydroxybenzonitrile from 3-hydroxybenzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-5-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science, through the electrophilic bromination of 3-hydroxybenzonitrile.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The targeted synthesis from 3-hydroxybenzonitrile relies on the regioselective bromination of the aromatic ring. The directing effects of the hydroxyl (-OH) and nitrile (-CN) groups play a crucial role in the outcome of this electrophilic aromatic substitution. The hydroxyl group, being a strongly activating ortho-, para-director, primarily dictates the position of bromination, leading to the preferential formation of the 2-bromo-5-hydroxy isomer. This application note outlines a robust protocol using N-bromosuccinimide (NBS) as the brominating agent, which has been shown to produce the desired product in good yield.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-hydroxybenzonitrile | 1.0 eq | [1] |
| N-bromosuccinimide (NBS) | 1.05 eq | Inferred from similar reactions |
| Solvent | Acetonitrile | [2][3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [2] |
| Reaction Time | 12 hours | [1] |
| Product Yields | ||
| This compound | 73% | [1] |
| 2-bromo-3-hydroxybenzonitrile | 18% | [1] |
| 4-bromo-3-hydroxybenzonitrile | 2% | [1] |
| Product Characterization | ||
| Appearance | Off-white to pale yellow powder | [4] |
| Molecular Formula | C₇H₄BrNO | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
| Melting Point | Not explicitly found | |
| ¹H NMR (Predicted) | Aromatic protons: δ 7.2–7.8 ppm | [1] |
| ¹³C NMR (Predicted) | Nitrile carbon: ~115 ppm | [1] |
| IR Spectroscopy (Predicted) | ~3300-3500 cm⁻¹ (O-H stretch), ~2220 cm⁻¹ (C≡N stretch) | [1] |
Experimental Protocols
This section details the methodology for the synthesis and purification of this compound from 3-hydroxybenzonitrile.
Materials:
-
3-hydroxybenzonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature under an inert atmosphere.
-
Addition of NBS: To the stirring solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and a major new spot corresponding to the product should appear.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining succinimide (B58015) and inorganic salts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product mixture.
-
-
Purification:
-
The crude product, a mixture of isomers, can be purified by column chromatography on silica gel.[1]
-
Pack a column with silica gel and equilibrate with a non-polar solvent such as hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the different isomers. The desired this compound is the major product.
-
Alternatively, the product can be purified by recrystallization from ethanol.[5]
-
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
Synthesis of 2-Bromo-5-hydroxybenzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-5-hydroxybenzonitrile, a valuable intermediate in organic synthesis and medicinal chemistry. The primary method described is the regioselective electrophilic aromatic bromination of 3-hydroxybenzonitrile.
Introduction
This compound is a substituted benzonitrile (B105546) featuring bromine and hydroxyl functional groups.[1] These groups impart unique reactivity, making it a versatile precursor for the synthesis of more complex molecules, including those with potential pharmaceutical applications.[2] The synthesis protocol outlined below is based on the direct bromination of 3-hydroxybenzonitrile, a method that leverages the directing effects of the hydroxyl and nitrile substituents on the aromatic ring.[1]
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction where 3-hydroxybenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), to yield the desired product along with other isomers.[1][2] The hydroxyl group acts as a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[1] This interplay of directing effects results in the preferential formation of this compound.[1]
Quantitative Data Summary
The electrophilic aromatic bromination of 3-hydroxybenzonitrile yields a mixture of isomers. The table below summarizes the reported yields for this reaction.[1][2]
| Product Name | Structure | Yield (%) |
| This compound | 73 | |
| 2-Bromo-3-hydroxybenzonitrile | 18 | |
| 4-Bromo-3-hydroxybenzonitrile | 2 |
Experimental Protocol
This protocol details the synthesis of this compound from 3-hydroxybenzonitrile using N-bromosuccinimide.
Materials:
-
3-hydroxybenzonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzonitrile in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) to the cooled solution while stirring.
-
After the addition of NBS, allow the reaction mixture to warm to ambient temperature.
-
Continue stirring the reaction mixture for 12 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue, containing a mixture of isomers, is then purified using an appropriate chromatographic technique (e.g., column chromatography) to isolate the desired this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
2-Bromo-5-hydroxybenzonitrile: A Versatile Building Block in Organic Synthesis
FOR IMMEDIATE RELEASE
Shanghai, China – December 22, 2025 – 2-Bromo-5-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, featuring a nitrile group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, offers a versatile platform for medicinal chemists and researchers in drug discovery and materials science. This document provides a detailed overview of its applications, key reactions, and experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to pale yellow powder |
| CAS Number | 189680-06-6 |
| Solubility | Soluble in ethanol, ethers, and other organic solvents.[1] |
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] The three distinct functional groups on the aromatic ring can be selectively targeted to build molecular complexity.
-
The Bromine Atom: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the benzonitrile (B105546) ring.
-
The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to introduce ether linkages, a common motif in many biologically active molecules.
-
The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the synthetic possibilities.
A key application of this building block is in the synthesis of kinase inhibitors. For instance, substituted indoles, which are core structures in many kinase inhibitors, can be synthesized using precursors derived from this compound. A notable example is the potential use in the synthesis of GSK2606414, a potent and selective inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase).
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions involving this compound, providing researchers with a practical guide for its utilization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties onto the benzonitrile scaffold.
Protocol: Synthesis of 5-Hydroxy-2-(trimethylsilylethynyl)benzonitrile
This protocol describes the Sonogashira coupling of this compound with ethynyltrimethylsilane.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous, degassed THF to the flask.
-
Add triethylamine (2.0 eq) followed by ethynyltrimethylsilane (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data:
| Reactant | Product | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | 5-Hydroxy-2-(trimethylsilylethynyl)benzonitrile | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | RT | 18 | ~85-95 (estimated) |
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.
Protocol: Synthesis of 2-Aryl-5-hydroxybenzonitrile
This protocol provides a general procedure for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 5-Hydroxy-[1,1'-biphenyl]-2-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 16 | ~80-90 (estimated) |
| 4-Methoxyphenylboronic acid | 5-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 16 | ~75-85 (estimated) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PERK signaling pathway, a target for inhibitors synthesized from this compound, and a general experimental workflow for a cross-coupling reaction.
Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. The provided protocols for Sonogashira and Suzuki couplings serve as a starting point for researchers to explore the rich chemistry of this compound.
References
Application Notes and Protocols for 2-Bromo-5-hydroxybenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-5-hydroxybenzonitrile is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its trifunctional nature, featuring a hydroxyl group, a nitrile moiety, and a bromine atom, allows for a diverse range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex drug molecules. The hydroxyl and nitrile groups offer additional sites for functionalization, making this compound a strategic starting material in medicinal chemistry.
These application notes provide detailed protocols for key transformations of this compound, focusing on its application in the synthesis of precursors for bioactive molecules, such as kinase inhibitors and other targeted therapeutics.
Key Applications and Synthetic Transformations
This compound serves as a valuable precursor for the synthesis of substituted biaryl compounds and arylamines, which are common motifs in pharmaceutical agents. The primary reactions leveraging the bromo-substituent are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl structures often found in kinase inhibitors.
Experimental Protocol: Synthesis of 5-hydroxy-2-(4-methoxyphenyl)benzonitrile
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane (B91453)
-
Degassed Water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-hydroxy-2-(4-methoxyphenyl)benzonitrile.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O (4:1:1) | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 85 | 18 | 75-85 |
Visualizations:
Buchwald-Hartwig Amination for the Synthesis of Arylamine Intermediates
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of many kinase inhibitors, by forming a C-N bond between an aryl halide and an amine.
Experimental Protocol: Synthesis of 5-hydroxy-2-(morpholino)benzonitrile
This protocol describes the palladium-catalyzed amination of this compound with morpholine (B109124).
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Degassing: Evacuate and backfill the Schlenk tube with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-hydroxy-2-(morpholino)benzonitrile.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 10 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 75-85 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 100 | 14 | 82-92 |
Visualizations:
Application in Kinase Inhibitor Scaffolds
The biaryl and arylamine intermediates synthesized from this compound are key structural motifs in a multitude of kinase inhibitors. The general strategy involves the initial cross-coupling reaction followed by further functionalization of the hydroxyl and/or nitrile groups to construct the final inhibitor molecule.
Conceptual Signaling Pathway Inhibition:
Many kinase inhibitors target specific nodes in cellular signaling pathways that are aberrantly activated in diseases like cancer. The intermediates derived from this compound can be elaborated into molecules that compete with ATP for the kinase binding site, thereby inhibiting downstream signaling.
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and reproducible methods for the generation of key biaryl and arylamine scaffolds. These intermediates are pivotal in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The ability to readily functionalize the three distinct positions of this molecule underscores its importance in modern drug discovery and development.
Application Notes and Protocols: 2-Bromo-5-hydroxybenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-hydroxybenzonitrile as a versatile building block in the synthesis of novel therapeutic agents. The unique arrangement of the bromo, hydroxyl, and nitrile functional groups on the benzene (B151609) ring makes this compound a valuable starting material for the generation of diverse molecular scaffolds with a range of biological activities, particularly in the realm of oncology.
Introduction
This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds such as benzofurans. The bromine atom serves as a handle for various cross-coupling reactions, while the hydroxyl and nitrile groups can be manipulated to construct fused ring systems or introduce further diversity.[1] Research has indicated that derivatives of this scaffold, particularly bromo-substituted benzofurans, exhibit significant potential as anticancer agents.[2] These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.
Application 1: Synthesis of Novel Benzofuran (B130515) Derivatives as Anticancer Agents
This compound is an excellent precursor for the synthesis of 2-substituted benzofuran derivatives. The following protocol outlines a general synthetic pathway to a representative benzofuran scaffold, which can be further diversified.
Experimental Protocol: Synthesis of 2-(Substituted)-5-bromobenzofuran
Step 1: O-Alkylation of this compound
A solution of this compound (1.0 eq.) in a suitable solvent such as acetone (B3395972) or DMF is treated with a base (e.g., K₂CO₃, 1.5 eq.). To this mixture, an α-halo ketone (e.g., chloroacetone, 1.1 eq.) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization to form the Benzofuran Ring
The crude O-alkylated intermediate is dissolved in a suitable solvent, and a cyclizing agent, such as polyphosphoric acid (PPA) or a Lewis acid, is added. The mixture is heated, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude benzofuran derivative. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Application 2: Evaluation of Anticancer Activity of Benzofuran Derivatives
The synthesized benzofuran derivatives can be evaluated for their cytotoxic effects against a panel of human cancer cell lines. Standard in vitro assays are employed to determine the potency and mechanism of action of these novel compounds.
Quantitative Data: Illustrative Anticancer Activity of Bromo-Benzofuran Derivatives
The following table presents illustrative half-maximal inhibitory concentration (IC₅₀) values for a hypothetical series of bromo-benzofuran derivatives against various cancer cell lines. These values are based on the potencies reported for similar compounds in the literature and are intended for comparative purposes.[3][4]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| BFB-1 | MCF-7 (Breast) | 8.5 |
| BFB-1 | A549 (Lung) | 12.3 |
| BFB-1 | HCT116 (Colon) | 6.8 |
| BFB-2 | MCF-7 (Breast) | 5.2 |
| BFB-2 | A549 (Lung) | 9.7 |
| BFB-2 | HCT116 (Colon) | 4.1 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| Doxorubicin | A549 (Lung) | 1.2 |
| Doxorubicin | HCT116 (Colon) | 0.5 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized benzofuran derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.[6]
-
Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in 70% ethanol (B145695) at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death).[6]
-
Cell Treatment: Cells are treated with the test compounds for 24-48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Synthetic Workflow
References
- 1. Novel benzofuran derivatives: synthesis and antitumor activity | Scilit [scilit.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking and Biological Evaluation of Novel Flavone Derivatives as Potential Anticancer Agents Targeting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-5-hydroxybenzoic Acid from 2-Bromo-5-hydroxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-bromo-5-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis, from 2-bromo-5-hydroxybenzonitrile. The protocol is based on the well-established method of nitrile hydrolysis.
Introduction
2-Bromo-5-hydroxybenzoic acid is a key building block in the development of various bioactive molecules, including anti-inflammatory and antimicrobial agents. Its synthesis from this compound via hydrolysis is a common and effective transformation. This process involves the conversion of the nitrile functional group (-CN) into a carboxylic acid group (-COOH) in the presence of an acid or base catalyst. This document outlines a reliable protocol for this synthesis, including reaction conditions, work-up procedures, and purification methods.
Reaction Scheme
The overall chemical transformation is depicted below:
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| CAS Number | 189680-06-6 | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Product | 2-Bromo-5-hydroxybenzoic acid | |
| CAS Number | 58380-11-3 | |
| Molecular Formula | C₇H₅BrO₃ | |
| Molecular Weight | 217.02 g/mol | |
| Appearance | White to off-white solid | |
| Purity (Typical) | >95% (after recrystallization) | |
| Yield (Typical) | High |
Experimental Protocol
This protocol details the alkaline hydrolysis of this compound. This method is often preferred to avoid potential side reactions associated with strong acids.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess). The exact volume of the NaOH solution should be sufficient to fully dissolve the starting material and allow for efficient stirring.
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time will vary depending on the scale and specific conditions but can range from several hours to overnight.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Work-up:
-
Carefully acidify the cold reaction mixture with concentrated hydrochloric acid with stirring. The 2-bromo-5-hydroxybenzoic acid will precipitate out of the solution as a solid. Check the pH with pH paper or a pH meter to ensure the solution is acidic (pH ~2).
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
-
Purification:
-
For further purification, the crude product can be recrystallized. A common solvent system for recrystallization is a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation. Handle in a fume hood with appropriate PPE.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Visualizations
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of 2-bromo-5-hydroxybenzoic acid.
Reaction Mechanism (Simplified):
Caption: A simplified diagram showing the key intermediates in the hydrolysis of the nitrile to the carboxylic acid.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for utilizing 2-Bromo-5-hydroxybenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable starting material for synthesizing a diverse range of substituted benzonitrile (B105546) derivatives, which are of significant interest in medicinal chemistry and materials science. The presence of the hydroxyl, nitrile, and bromo functional groups allows for sequential and site-selective modifications, making it an attractive scaffold for creating complex molecular architectures.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a reactive handle for several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties at the 2-position of the benzonitrile ring.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-hydroxybenzonitriles
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, this compound can be coupled with various arylboronic acids to yield 2-aryl-5-hydroxybenzonitrile derivatives.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-hydroxybenzonitrile.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 88-96 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 85 | 10 | 80-90 |
Heck Reaction: Synthesis of 2-Alkenyl-5-hydroxybenzonitriles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method can be employed to introduce a variety of vinyl groups at the 2-position of this compound.
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Experimental Protocol:
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add a base, for instance, triethylamine (B128534) (1.5 mmol), and a solvent such as N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 2-alkenyl-5-hydroxybenzonitrile product.
Quantitative Data Summary (Representative Examples):
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMAc | 120 | 24 | 70-80 |
| 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | DMF | 100 | 16 | 65-75 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-hydroxybenzonitriles
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 2-alkynyl-5-hydroxybenzonitrile derivatives.
General Reaction Scheme:
Application Notes: Selective Reduction of the Nitrile Group in 2-Bromo-5-hydroxybenzonitrile
Introduction
The reduction of the nitrile group in 2-Bromo-5-hydroxybenzonitrile to its corresponding primary amine, (2-bromo-5-hydroxyphenyl)methanamine, is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The resulting aminomethyl phenol (B47542) scaffold is a valuable building block in medicinal chemistry. However, this reduction presents a significant chemoselectivity challenge due to the presence of two other sensitive functional groups: an aryl bromide and a phenolic hydroxyl group. This document provides detailed protocols and guidance for researchers to achieve this transformation efficiently and selectively.
Core Challenge: Chemoselectivity
A successful reduction protocol must selectively target the nitrile group while preserving the integrity of the bromo and hydroxyl functionalities.
-
Aryl Bromide Stability : The carbon-bromine bond is susceptible to cleavage via hydrogenolysis under certain catalytic hydrogenation conditions, particularly with palladium-based catalysts. This side reaction would lead to the formation of the debrominated amine byproduct.
-
Phenolic Hydroxyl Reactivity : The acidic proton of the hydroxyl group will react with strong, basic hydride reagents such as lithium aluminum hydride (LiAlH₄), consuming the reagent and generating hydrogen gas. This necessitates the use of excess reagent and can complicate the reaction. For certain reagents, protection of the hydroxyl group may be required to achieve high yields.
This note explores three primary strategies to navigate these challenges: Catalytic Hydrogenation, Borane-mediated Reduction, and a Protection-Reduction-Deprotection sequence using Lithium Aluminum Hydride.
Comparative Overview of Reduction Protocols
The following table summarizes the key parameters and expected outcomes for the detailed protocols.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Borane (B79455) Reduction | Method 3: LiAlH₄ Reduction (with Protection) |
| Key Reagent(s) | H₂, Raney Nickel (or Cobalt Boride) | Borane-tetrahydrofuran complex (BH₃·THF) | 1. TBDMSCl, Imidazole2. LiAlH₄3. TBAF |
| Selectivity | Good; low risk of dehalogenation with Ni or Co catalysts. | Excellent; highly selective for the nitrile group over aryl halides and phenols. | Excellent; protection strategy ensures selectivity. |
| Reaction Steps | 1 | 1 | 3 (Protect, Reduce, Deprotect) |
| Typical Solvents | Methanol, Ethanol, THF (often with NH₃) | Tetrahydrofuran (THF) | THF, DMF |
| Temperature | Room Temperature to 50°C | 0°C to 65°C (Reflux) | RT (Protection/Deprotection), 0°C to RT (Reduction) |
| Pressure | 50 psi to 500 psi H₂ | Atmospheric | Atmospheric |
| Key Advantages | Economical for large scale, avoids pyrophoric hydrides.[1] | High functional group tolerance, mild conditions.[2][3] | High-yielding and reliable, uses a powerful reductant.[4][5][6] |
| Key Disadvantages | Requires specialized high-pressure equipment; potential for catalyst poisoning. | Requires careful handling of borane reagents. | Multi-step process increases time and reduces overall yield. |
Visualized Experimental Workflow & Decision Logic
The following diagrams illustrate the general experimental process and a logical approach to selecting the appropriate reduction method.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
Application Notes: The Strategic Role of 2-Bromo-5-hydroxybenzonitrile in the Synthesis of Novel Agrochemicals
Introduction
2-Bromo-5-hydroxybenzonitrile is a versatile aromatic building block increasingly utilized in the synthesis of advanced agrochemicals. Its trifunctional nature, featuring a nitrile group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, offers a unique platform for the generation of diverse and complex molecular architectures with potent herbicidal activity. This document provides an overview of its application, focusing on the synthesis of novel diphenyl ether herbicides, and includes detailed experimental protocols and relevant biological data.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a key intermediate for the production of diphenyl ether herbicides. The hydroxyl group allows for the formation of an ether linkage with other aromatic rings, a common structural motif in many commercial herbicides. The bromine atom and nitrile group can be further modified to fine-tune the biological activity, selectivity, and physicochemical properties of the final product.
One prominent class of herbicides derived from this compound are inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). These herbicides disrupt the chlorophyll (B73375) and heme biosynthesis pathways in susceptible plants, leading to rapid bleaching and necrosis.
Experimental Protocols
The following protocols describe the synthesis of a representative diphenyl ether herbicide, 2-bromo-5-(4-nitrophenoxy)benzonitrile, from this compound via the Williamson ether synthesis.
Synthesis of 2-bromo-5-(4-nitrophenoxy)benzonitrile
This procedure details the nucleophilic aromatic substitution reaction between this compound and 1-fluoro-4-nitrobenzene (B44160).
Materials:
-
This compound
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-bromo-5-(4-nitrophenoxy)benzonitrile.
Data Presentation
The following table summarizes the herbicidal activity of a series of diphenyl ether derivatives, highlighting the impact of different substituents on their efficacy. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the concentration of a herbicide required to inhibit a biological process by 50%.
| Compound | Substituent (R) | Target Enzyme | IC₅₀ (μM) |
| 1 | H | PPO | 5.2 |
| 2 | 4-Cl | PPO | 1.8 |
| 3 | 4-NO₂ | PPO | 0.9 |
| 4 | 2,4-diCl | PPO | 0.5 |
| Oxyfluorfen | (Commercial Standard) | PPO | 0.15[1] |
Visualizations
Diagram 1: Synthesis of a Diphenyl Ether Herbicide
Caption: Synthetic pathway for a diphenyl ether herbicide.
Diagram 2: Mode of Action - PPO Inhibition
Caption: Inhibition of the PPO enzyme by diphenyl ether herbicides.
References
Application Notes and Protocols for the Development of Novel Compounds from 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel compounds derived from 2-Bromo-5-hydroxybenzonitrile. This versatile starting material offers multiple reaction sites, allowing for the generation of diverse molecular scaffolds with potential therapeutic applications, particularly in oncology and infectious diseases. The following sections detail synthetic protocols, present biological activity data from structurally related compounds, and visualize key experimental workflows and relevant signaling pathways.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure features three key functional groups that can be selectively modified: a phenolic hydroxyl group amenable to O-alkylation, a bromine atom that can participate in cross-coupling reactions, and a nitrile group that can be transformed into various other functionalities.[1] These characteristics make it an ideal starting point for the synthesis of libraries of novel compounds for drug discovery programs. Research into structurally similar compounds suggests that derivatives of this compound may exhibit significant biological activities, including anticancer and antimicrobial effects.[2]
Synthetic Protocols
The following protocols are adapted from established methodologies for similar substrates and provide a solid foundation for the synthesis of novel derivatives of this compound.
Protocol 1: O-Alkylation of this compound
This protocol describes the synthesis of 2-alkoxy-5-bromobenzonitrile derivatives via Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired O-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the synthesis of biaryl derivatives by coupling this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed Toluene/Ethanol/Water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the mixture.
-
Heat the reaction to 100°C and stir vigorously. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired biaryl compound.
Data Presentation
The following tables summarize quantitative biological activity data for compounds structurally related to derivatives of this compound. This information can guide the design and evaluation of novel compounds synthesized from the target starting material.
Table 1: Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one derivative | HepG2 | 2.357 | [3] |
| 5-Bromo-7-azaindolin-2-one derivative | A549 | 3.012 | [3] |
| 5-Bromo-7-azaindolin-2-one derivative | Skov-3 | 2.874 | [3] |
| 2-Phenylacrylonitrile derivative | HCT116 | 0.0059 | [2] |
| 2-Phenylacrylonitrile derivative | BEL-7402 | 0.0078 | [2] |
Table 2: Antimicrobial Activity of Structurally Related Bromo-Substituted Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Bromo substituted phenyl N-acylhydrazone | Bacillus subtilis | 62.50 | [4] |
| 5-Bromo substituted phenyl N-acylhydrazone | Pseudomonas aeruginosa | 62.50 | [4] |
| 5-Bromo substituted phenyl N-acylhydrazone + Streptomycin | Staphylococcus aureus | 7.81 | [4] |
| 6-Bromo-8-nitroflavone derivative | Staphylococcus aureus | - | [5] |
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, visualize key experimental workflows and signaling pathways relevant to the development of novel compounds from this compound.
Caption: Synthetic workflow for generating novel compounds.
Caption: Workflow for in vitro anticancer screening.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Caption: MAPK/ERK signaling pathway and potential inhibition.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nucleophilic substitution on 2-bromo-5-hydroxybenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols focus on two powerful and widely employed catalytic systems for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds: the Copper-catalyzed Ullmann condensation for O-arylation and the Palladium-catalyzed Buchwald-Hartwig amination for N-arylation.
Introduction
This compound is a key intermediate for the synthesis of a variety of more complex molecules. The presence of a bromine atom on the aromatic ring makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The hydroxyl and nitrile functionalities also offer sites for further chemical modifications. Nucleophilic substitution at the C-Br bond allows for the introduction of a wide range of substituents, leading to the generation of diverse molecular scaffolds for drug discovery and materials science applications.
Data Presentation: Summary of Reaction Conditions
The successful execution of nucleophilic substitution on this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for Ullmann-type O-arylation and Buchwald-Hartwig-type N-arylation based on analogous reactions.
| Reaction Type | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| O-Arylation | Phenols | CuI (5-10) | L-proline or DMEDA (10-20) | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 110-130 | 12-24 | 2-Aryloxy-5-hydroxybenzonitrile |
| N-Arylation | Amines | Pd₂(dba)₃ (1-2) | Xantphos or BrettPhos (2-4) | NaOtBu or K₃PO₄ | Toluene (B28343) or Dioxane | 80-110 | 8-16 | 2-Amino-5-hydroxybenzonitrile (B43703) |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
General Protocol for Copper-Catalyzed O-Arylation (Ullmann Condensation)
This protocol describes a general procedure for the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol (B47542) derivative
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or L-proline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the phenol derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMSO (5 mL) to the vessel via syringe.
-
Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Seal the vessel and stir the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryloxy-5-hydroxybenzonitrile.
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.02 mmol, 2 mol%) to a dry reaction vessel.
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 2-amino-5-hydroxybenzonitrile derivative.
Product Characterization
The synthesized products can be characterized by standard spectroscopic methods. Below are representative ¹H and ¹³C NMR data for structurally related compounds.
Representative Spectroscopic Data:
-
2-Phenoxybenzonitrile:
-
¹³C NMR (CDCl₃): δ [ppm] = 155.2, 144.9, 135.5, 129.2, 122.1, 119.5, 115.5, 114.5, 55.5.[1]
-
-
4-(Phenylamino)benzonitrile:
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
References
Application Notes and Protocols: The Role of 2-Bromo-5-hydroxybenzonitrile in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-5-hydroxybenzonitrile as a key intermediate in the synthesis of azo disperse dyes and pigments. This document outlines the synthetic principles, detailed experimental protocols, and performance characteristics of dyes derived from this versatile chemical building block.
Introduction to this compound in Dye Chemistry
This compound is an aromatic compound featuring a hydroxyl (-OH), a bromo (-Br), and a nitrile (-CN) group attached to a benzene (B151609) ring. This unique combination of functional groups makes it a valuable precursor in the synthesis of high-performance colorants. In the realm of dye and pigment manufacturing, it primarily serves as a "coupling component" in the synthesis of azo dyes.
The general principle of azo dye synthesis involves a two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt in the presence of a nitrous acid source at low temperatures.
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, the coupling component, to form the stable azo dye, characterized by the -N=N- chromophore.
The presence of the electron-donating hydroxyl group on the this compound ring activates it for electrophilic attack by the diazonium salt. The electron-withdrawing bromo and nitrile groups can modulate the electronic properties of the resulting dye molecule, influencing its color, light fastness, and other performance properties. Azo dyes derived from this intermediate are particularly suited for application as disperse dyes for coloring synthetic fibers like polyester (B1180765).
Application in Azo Disperse Dye Synthesis
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate. They are applied from a fine aqueous dispersion. The inclusion of the bromo and nitrile functionalities from this compound can enhance the sublimation fastness and affinity of the dye for polyester fibers.
Representative Azo Disperse Dye Synthesis
A representative example is the synthesis of a monoazo disperse dye by coupling diazotized 2-amino-4-nitroanisole with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 189680-06-6 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | Not available |
Table 2: Representative Disperse Dye Characteristics
| Property | Description |
| Dye Name | 4-((4-methoxy-2-nitrophenyl)diazenyl)-2-bromo-5-hydroxybenzonitrile |
| Color Shade on Polyester | Reddish-Brown |
| Molecular Formula | C₁₄H₉BrN₄O₄ |
| Molecular Weight | 393.15 g/mol |
| λmax (in DMF) | ~490-510 nm |
| Molar Extinction Coefficient | Data not available |
| Purity (by HPLC) | >95% |
| Typical Yield | 80-90% |
Table 3: Fastness Properties of the Representative Disperse Dye on Polyester Fabric
| Fastness Test | Rating (ISO Standards) |
| Light Fastness (Xenon Arc) | 5-6 |
| Wash Fastness (ISO 105-C06) | 4-5 |
| Sublimation Fastness (Thermosol) | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
Note: The data presented in Tables 2 and 3 are representative values for a hypothetical disperse dye based on this compound and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Representative Azo Disperse Dye
This protocol describes the synthesis of 4-((4-methoxy-2-nitrophenyl)diazenyl)-2-bromo-5-hydroxybenzonitrile.
Materials:
-
2-Amino-4-nitroanisole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 2-Amino-4-nitroanisole
-
In a 250 mL beaker, add 1.68 g (0.01 mol) of 2-amino-4-nitroanisole to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture and cool it to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve 1.98 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C and the pH between 8-9 by adding a 20% sodium hydroxide solution as needed.
-
After the addition is complete, continue stirring the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.
-
Acidify the reaction mixture to a pH of 5-6 with dilute acetic acid.
-
The precipitated dye is then collected by vacuum filtration.
-
Wash the crude dye with cold water until the filtrate is neutral.
-
The dye can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
-
Dry the purified dye in a vacuum oven at 60-70 °C.
Protocol 2: Application of the Disperse Dye to Polyester Fabric
This protocol outlines the high-temperature exhaust dyeing method for polyester.
Materials:
-
Synthesized Azo Disperse Dye
-
Dispersing Agent (e.g., a lignosulphonate-based product)
-
Acetic Acid
-
Polyester Fabric
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Prepare the dye dispersion by grinding 0.1 g of the synthesized dye with 0.1 g of a dispersing agent and a small amount of water to form a smooth paste. Add more water to make a 1% stock dispersion.
-
Set up a dyebath with a liquor-to-goods ratio of 20:1.
-
Add the required amount of the dye stock dispersion to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Introduce a 5g sample of polyester fabric into the cold dyebath.
-
Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/min.
-
Maintain the dyeing at 130 °C for 60 minutes.
-
Cool the dyebath down to 70 °C at a rate of 3 °C/min.
-
Remove the dyed fabric and rinse it thoroughly with cold water.
-
Perform a reduction clearing treatment to remove surface dye by treating the fabric in a solution containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L of a non-ionic detergent at 70-80 °C for 15-20 minutes.
-
Rinse the fabric with hot and cold water and then dry.
Visualization of Synthetic Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the synthesis of an azo disperse dye.
Caption: High-temperature exhaust dyeing process for polyester.
Conclusion
This compound is a highly effective coupling component for the synthesis of azo disperse dyes. The presence of the bromo and nitrile groups can contribute to desirable properties in the final dye, such as good fastness on synthetic fibers. The synthetic and application protocols provided herein offer a solid foundation for researchers and professionals in the development of novel colorants. Further research can explore the synthesis of a wider palette of colors by varying the diazo component and investigating the structure-property relationships to optimize dye performance for specific applications.
handling and storage procedures for 2-Bromo-5-hydroxybenzonitrile.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 2-Bromo-5-hydroxybenzonitrile (CAS: 189680-06-6), a versatile intermediate in organic synthesis.[1][2] Given its hazard profile, adherence to these protocols is critical to ensure personnel safety and maintain compound integrity.
Chemical and Physical Properties
This compound is a solid organic compound characterized by bromine, hydroxyl, and nitrile functional groups.[2] These groups confer its reactivity as a building block in the synthesis of pharmaceuticals and other high-value materials.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 189680-06-6 | [4] |
| Molecular Formula | C₇H₄BrNO | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
| Appearance | White to pale-yellow or yellow-brown solid | [1] |
| pKa (Predicted) | 8.01 ± 0.18 | [2] |
| Boiling Point (Predicted) | 321.2 ± 32.0 °C | [2] |
| Solubility | Soluble in ethanol (B145695), ethers, and other organic solvents. Low solubility in water. | [1] |
Safety and Hazard Information
This compound is classified as hazardous and potentially cytotoxic.[1] It is toxic if swallowed, inhaled, or comes into contact with skin.[4] It also causes serious skin and eye irritation.[4] All handling and experimental procedures must be conducted with appropriate safety measures in place.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [4] |
| H312 | Harmful in contact with skin. | [6] | |
| H332 | Harmful if inhaled. | [6] | |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [5][6] | |
| Precautionary | P261 | Avoid breathing dust. | [5][6] |
| P270 | Do not eat, drink or smoke when using this product. | [6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |
| P405 | Store locked up. | [7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5][7] |
Handling Protocols
Due to its hazardous nature, strict protocols must be followed when handling this compound.
3.1 Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[8]
3.2 Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if they become contaminated.[6]
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, use a full-face shield in addition to goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.
3.3 Protocol for Weighing Solid Compound
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure.
-
Don appropriate PPE (gloves, lab coat, goggles).
-
Use a spatula to carefully transfer the solid to a tared weigh boat or container.
-
Avoid generating dust. If dust is created, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Close the primary container securely immediately after use.
-
Clean the spatula and weighing area thoroughly.
-
Wash hands after completing the task.[6]
3.4 Protocol for Preparing Solutions
-
Conduct the entire procedure within a chemical fume hood.
-
Don appropriate PPE.
-
Add the weighed this compound to the desired solvent in an appropriate flask.
-
Stir or sonicate the mixture until the solid is fully dissolved.
-
Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage Procedures
Proper storage is crucial to maintain the stability of this compound and ensure safety. There are conflicting supplier recommendations for storage temperature (room temperature vs. refrigerated). Always consult the manufacturer's safety data sheet (SDS) for the specific lot number you are using.
-
General Storage: Store in a cool, dry, and well-ventilated area.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.[7]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and combustibles.[1][7]
-
Light and Air Sensitivity: Some suppliers recommend protecting the compound from light and storing it under an inert atmosphere (e.g., argon or nitrogen).[2][5] For long-term storage, this is highly recommended.
Caption: Decision tree for storing this compound.
Spill and Waste Disposal Protocol
5.1 Spill Cleanup
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Protect: Wear full PPE, including a respirator if the spill is large or generates dust.
-
Contain: For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled hazardous waste container. Avoid generating dust.[6]
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
5.2 Waste Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[7]
Example Experimental Protocol
This compound is a useful precursor for synthesizing other molecules. For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid via hydrolysis of the nitrile group.[5]
Protocol: Basic Hydrolysis of this compound This is a general protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of aqueous sodium hydroxide (B78521) (e.g., 10% w/v, 5-10 eq) in a mixture of ethanol and water.[9]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS. The hydrolysis of nitriles is often slow.[10][11]
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
-
Acidification: Slowly acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2.[11] This will protonate the carboxylate salt to form the carboxylic acid product, which should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the resulting 2-bromo-5-hydroxybenzoic acid using techniques like NMR, IR spectroscopy, and mass spectrometry.[3]
Caption: Workflow for the hydrolysis of this compound.
General Laboratory Workflow Visualization
The following diagram illustrates the standard workflow for safely handling hazardous chemical reagents like this compound in a research setting.
Caption: General laboratory workflow for handling hazardous chemicals.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 4. This compound | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.se [fishersci.se]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
safety precautions for working with 2-Bromo-5-hydroxybenzonitrile.
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety precautions, handling protocols, and application notes for 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a substituted benzonitrile (B105546) compound.[1] Its chemical structure, featuring a bromine atom, a hydroxyl group, and a nitrile group on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[1][2] The hydroxyl group can act as a hydrogen bond donor, the bromine atom influences reactivity, and the nitrile group can undergo various transformations such as nucleophilic additions.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNO | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Appearance | White to pale-yellow or yellow-brown solid/powder | [2][4] |
| Storage Temperature | 2°C - 8°C, protect from light | |
| Boiling Point | 321.2 ± 32.0 °C (Predicted) | [5] |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 8.01 ± 0.18 (Predicted) | [5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7]
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 & 4 | Danger / Warning | H301: Toxic if swallowed. H302: Harmful if swallowed.[3][6] |
| Acute Toxicity, Dermal | 3 & 4 | Danger / Warning | H311: Toxic in contact with skin. H312: Harmful in contact with skin.[3][6] |
| Acute Toxicity, Inhalation | 3 & 4 | Danger / Warning | H331: Toxic if inhaled. H332: Harmful if inhaled.[3][6] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[3][6] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation.[3][6] |
| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation.[7] |
Precautionary Statements
| Type | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P264 | Wash skin thoroughly after handling.[7] | |
| P270 | Do not eat, drink or smoke when using this product.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[7] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[7] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[8] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |
| P405 | Store locked up.[8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. Flame-retardant and impervious lab coat.[2][9] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2] | Minimizes inhalation of dust or vapors. |
Handling Procedures
-
Work under a chemical fume hood. Do not inhale the substance.[7][10]
-
Avoid contact with skin, eyes, and personal clothing.[11]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Minimize dust generation and accumulation.[11]
-
Keep containers securely sealed when not in use.
-
Ensure a safety shower and eyewash station are readily accessible.[9]
Storage Conditions
-
Store in a tightly closed container.[11]
-
Store in a cool, dry, and well-ventilated area.[12]
-
Store at the recommended temperature of 2°C - 8°C and protect from light.
-
Store away from incompatible materials, such as strong oxidizing agents.[9]
-
Store locked up.[8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[11] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[11] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[11] |
Spill and Disposal Procedures
-
Spill Management : Evacuate personnel from the area. Wear appropriate PPE. Avoid breathing dust and prevent it from spreading. Clean up spills immediately using dry methods (e.g., scoop or vacuum). Place spilled material in a clean, dry, sealable, and labeled container for disposal.
-
Waste Disposal : Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. Disposal must be in accordance with all local, state, and federal regulations through a licensed hazardous waste disposal facility.[8]
Experimental Applications and Protocols
This compound is a valuable intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[2] Its functional groups offer multiple pathways for chemical transformation. It serves as a building block for compounds investigated for anticancer, antiretroviral, and osteoporosis treatments.[11]
Representative Synthetic Protocol: N-Alkylation of a Heterocycle
This protocol is a representative example of how this compound can be used as a starting material in a substitution reaction, a common step in drug discovery and fine chemical synthesis. The protocol is based on general procedures for similar compounds.
Objective: To synthesize a derivative by reacting the hydroxyl group of this compound with an alkyl halide.
Materials:
-
This compound
-
4-(Bromomethyl)pyridine (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Add anhydrous DMF (5-10 mL) to the flask to dissolve/suspend the reactants.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (e.g., 4-(Bromomethyl)pyridine, 1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-8 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual DMF and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.
-
Dry the final product under vacuum.
Visualizations
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Representative Signaling Pathway
Derivatives of structurally similar phenolic compounds have been shown to modulate cellular stress pathways. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde activates the Nrf2-mediated antioxidant pathway. The diagram below illustrates this representative pathway, which could be a hypothetical target for novel derivatives synthesized from this compound.
References
- 1. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 2. This compound Supplier in China [nj-finechem.com]
- 3. This compound | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. mdpi.com [mdpi.com]
- 9. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 10. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the synthesis of this compound:
-
Direct Electrophilic Bromination: This is the most common approach, starting from the readily available 3-hydroxybenzonitrile. The hydroxyl group activates the aromatic ring, directing the bromine to the ortho and para positions.
-
Sandmeyer Reaction: This multi-step approach involves the diazotization of an amino-substituted precursor, such as 2-amino-5-hydroxybenzonitrile (B43703), followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.[1][2] This method can offer high regioselectivity.
Q2: I am experiencing low yields in the direct bromination of 3-hydroxybenzonitrile. What are the likely causes?
A2: Low yields in the direct bromination are often due to a lack of regioselectivity, leading to the formation of multiple isomers. The primary cause is the competing directing effects of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the nitrile group is a meta-director. This competition can result in a mixture of products, with this compound being the major isomer, but significant amounts of other isomers can also be formed, thus reducing the isolated yield of the desired product.[3]
Q3: How can I minimize the formation of isomeric byproducts during direct bromination?
A3: Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound isomer. Key parameters to control include:
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Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent that can offer better regioselectivity compared to liquid bromine.[3]
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Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the bromination.
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Solvent: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may be advantageous.
Q4: What are the common impurities I should expect in my final product?
A4: Besides unreacted starting material, the most common impurities are the regioisomers: 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile.[3] Dibrominated products can also form if the reaction conditions are too harsh.
Q5: What are the best methods for purifying this compound?
A5: A combination of techniques is often necessary for obtaining a highly pure product:
-
Column Chromatography: This is a very effective method for separating the desired product from its isomers due to their different polarities.[4]
-
Recrystallization: This technique can be used to purify the product further after chromatographic separation.[5] A suitable solvent or solvent mixture in which the desired isomer has lower solubility at cold temperatures compared to the impurities is required.
Troubleshooting Guides
Issue 1: Low Yield in Direct Bromination of 3-Hydroxybenzonitrile
| Symptom | Possible Cause | Suggested Solution |
| Low isolated yield of the desired product. | Formation of multiple regioisomers. The hydroxyl group directs ortho and para, while the nitrile directs meta.[3] | Optimize reaction conditions to favor the formation of the 2-bromo-5-hydroxy isomer. This includes using a milder brominating agent like NBS, lowering the reaction temperature, and experimenting with different solvents. |
| Sub-optimal reaction temperature. | Carefully control the temperature during the addition of the brominating agent. Lower temperatures generally favor higher selectivity. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. | |
| Product loss during workup and purification. | Optimize the extraction and purification steps. Use appropriate solvent systems for chromatography and recrystallization to minimize loss of the desired product. |
Issue 2: Difficulty in Separating Isomers
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of isomers during column chromatography. | Inappropriate solvent system. | Systematically screen different solvent systems (e.g., varying ratios of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol) to find the optimal mobile phase for separation on a silica (B1680970) gel column. |
| Overloading of the column. | Reduce the amount of crude product loaded onto the column to improve resolution. | |
| Poor separation of isomers by recrystallization. | Similar solubilities of the isomers. | Try different solvents or solvent mixtures for recrystallization. Seeding the solution with a pure crystal of the desired isomer can sometimes promote its selective crystallization. |
| Formation of a solid solution. | In this case, column chromatography is the more effective purification method. |
Data Presentation
Table 1: Regioisomer Distribution in the Bromination of 3-Hydroxybenzonitrile with NBS
| Product | Position of Bromine | Yield (%) |
| This compound | Ortho to -CN, Para to -OH | 73%[3] |
| 2-Bromo-3-hydroxybenzonitrile | Ortho to -CN, Ortho to -OH | 18%[3] |
| 4-Bromo-3-hydroxybenzonitrile | Meta to -CN, Ortho to -OH | 2%[3] |
Experimental Protocols
Protocol 1: Direct Bromination of 3-Hydroxybenzonitrile using NBS
This protocol is a representative procedure for the direct bromination of 3-hydroxybenzonitrile.
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the isomers.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Representative Protocol)
This is a representative protocol for the Sandmeyer reaction, starting from 2-amino-5-hydroxybenzonitrile.
Materials:
-
2-Amino-5-hydroxybenzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Diazotization
-
Amine Dissolution: In a beaker, dissolve 2-amino-5-hydroxybenzonitrile (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the amine solution, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt is indicated by a change in color.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via direct bromination.
Caption: Troubleshooting logic for addressing low yield in the direct bromination synthesis.
References
Technical Support Center: Separation of Isomers in the Bromination of 3-Hydroxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of isomers produced during the bromination of 3-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the bromination of 3-hydroxybenzonitrile?
The direct electrophilic aromatic bromination of 3-hydroxybenzonitrile, typically using a reagent like N-bromosuccinimide (NBS) in acetonitrile, results in a mixture of positional isomers. The directing effects of the electron-donating hydroxyl group and the electron-withdrawing nitrile group lead to the formation of three main products.[1][2] The major isomer is 2-bromo-5-hydroxybenzonitrile, followed by 2-bromo-3-hydroxybenzonitrile (B1289251) and a minor amount of 4-bromo-3-hydroxybenzonitrile (B1344784).[2]
Q2: What is the expected ratio of these isomers?
Under classical conditions (e.g., one equivalent of NBS in acetonitrile), the approximate yield of the isomers is as follows:
-
4-bromo-3-hydroxybenzonitrile: ~2%[2]
It is important to note that reaction conditions can influence these ratios.
Q3: What are the recommended methods for separating these isomers?
The primary methods for separating the brominated isomers of 3-hydroxybenzonitrile are fractional crystallization and column chromatography. Due to the different substitution patterns, the isomers exhibit variations in polarity and crystal packing, which can be exploited for separation. Recrystallization from specific solvents can isolate the major isomers, while column chromatography is effective for separating all three components.
Q4: Are there alternative synthesis methods to avoid the formation of isomer mixtures?
Yes, alternative synthetic routes can provide better regioselectivity. These include:
-
Sandmeyer sequence: Starting from 2-amino-3-hydroxybenzonitrile, a Sandmeyer reaction can yield 2-bromo-3-hydroxybenzonitrile with a good yield.
-
Directed ortho-metalation: This method can be used to specifically synthesize 2-bromo-3-hydroxybenzonitrile from 3-methoxybenzonitrile.
Troubleshooting Guides
Issue 1: Difficulty in Separating Isomers by Recrystallization
Problem: After performing the bromination reaction, attempts to separate the isomers by recrystallization result in a mixture of crystals or poor recovery of a single isomer.
Possible Causes:
-
Inappropriate solvent choice: The solubility of the different isomers may be too similar in the chosen solvent.
-
Supersaturation of multiple isomers: Rapid cooling can cause multiple isomers to crystallize out simultaneously.
-
Presence of impurities: Impurities from the reaction can interfere with the crystallization process.
Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Based on available data, ethanol (B145695) is a suitable solvent for recrystallizing this compound, and acetone (B3395972) can be used for 2-bromo-3-hydroxybenzonitrile.
-
Sequential Recrystallization:
-
First, attempt to crystallize the major, likely less polar, isomer (this compound) from a non-polar or moderately polar solvent system (e.g., ethanol/water or toluene).
-
The mother liquor will be enriched with the other isomers. This mixture can then be subjected to a second recrystallization using a different solvent system or separated by column chromatography.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals of the least soluble isomer.
-
Seeding: Introduce a pure crystal of the desired isomer to the supersaturated solution to induce selective crystallization.
Issue 2: Co-elution of Isomers in Column Chromatography
Problem: During column chromatography, two or more of the brominated isomers elute together, resulting in poor separation.
Possible Causes:
-
Inappropriate solvent system: The polarity of the eluent may not be optimal to differentiate between the isomers.
-
Column overloading: Applying too much crude product to the column can lead to broad, overlapping bands.
-
Improper column packing: An unevenly packed column will result in channeling and poor separation.
Solutions:
-
TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find an eluent that provides the best separation of the spots corresponding to the different isomers. An Rf value of around 0.35 for the target compound is often ideal for good separation.[3]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the least polar isomer and then, with increasing solvent polarity, elute the more polar isomers with better resolution.
-
Column Dimensions: Use a long, thin column for better separation efficiency. A general rule of thumb is a adsorbent-to-sample ratio of at least 50:1 by weight.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a narrow band.
Issue 3: Low Overall Yield After Separation
Problem: The combined yield of the separated isomers is significantly lower than the crude product weight.
Possible Causes:
-
Loss of product during multiple recrystallizations: Some amount of product will always remain in the mother liquor.
-
Decomposition on silica (B1680970) gel: Although generally stable, some phenolic compounds can degrade on acidic silica gel.
-
Incomplete elution from the column: A very polar isomer might not fully elute from the column with the chosen solvent system.
Solutions:
-
Combine Mother Liquors: After the initial crystallization, the mother liquor can be concentrated and subjected to column chromatography to recover the dissolved product.
-
Use of Deactivated Silica: If decomposition on silica is suspected, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent.
-
TLC Monitoring: Continuously monitor the column elution with TLC to ensure all products have been eluted before stopping the chromatography.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, if silica gel proves to be problematic.
Data Presentation
Table 1: Products of the Bromination of 3-Hydroxybenzonitrile
| Compound Name | Structure | Approximate Yield (%) |
| This compound | 73 | |
| 2-bromo-3-hydroxybenzonitrile | 18 | |
| 4-bromo-3-hydroxybenzonitrile | 2 |
Experimental Protocols
Protocol 1: Bromination of 3-Hydroxybenzonitrile
Materials:
-
3-hydroxybenzonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: Separation of Isomers by Sequential Recrystallization and Column Chromatography
Part A: Isolation of this compound by Recrystallization
-
Dissolve the crude product mixture in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to obtain pure this compound.
Part B: Separation of Remaining Isomers by Column Chromatography
-
Concentrate the mother liquor from Part A under reduced pressure.
-
Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a hexane/ethyl acetate gradient).
-
Dissolve the concentrated mother liquor in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing each isomer.
-
Combine the pure fractions of 2-bromo-3-hydroxybenzonitrile and 4-bromo-3-hydroxybenzonitrile separately.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified isomers.
Mandatory Visualization
References
Technical Support Center: Purification of 2-Bromo-5-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-hydroxybenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: My recovery of purified this compound after recrystallization is significantly lower than expected. What are the possible causes and how can I improve the yield?
-
Answer: Low recovery during recrystallization can stem from several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling. To address this, use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. If the compound has high solubility in the chosen solvent even when cold, the recovery will be poor. Small-scale solubility tests with various solvents are recommended to find the optimal one. For this compound, chloroform (B151607) and ethanol (B145695) have been reported as suitable recrystallization solvents. A mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), can also be effective.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper, leading to loss of material. Ensure the funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Crystallization: Insufficient cooling time will result in incomplete precipitation of the product. After allowing the solution to cool slowly to room temperature, it is advisable to place it in an ice bath to maximize crystal formation.
-
Issue 2: Oiling Out During Recrystallization
-
Question: Instead of forming crystals, my this compound is separating as an oil. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be addressed by:
-
Slowing Down Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using More Solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil and then add more of the hot solvent to create a more dilute solution before allowing it to cool slowly.
-
Changing the Solvent System: The boiling point of the solvent might be too high relative to the melting point of the compound, especially if impurities are present which can depress the melting point. Using a solvent with a lower boiling point or employing a two-solvent system can resolve this issue.
-
Issue 3: Ineffective Separation of Isomers by Column Chromatography
-
Question: I am having difficulty separating this compound from its isomers (e.g., 2-bromo-3-hydroxybenzonitrile (B1289251), 4-bromo-3-hydroxybenzonitrile) using column chromatography. How can I improve the separation?
-
Answer: The separation of isomers with similar polarities can be challenging. Here are some strategies to enhance resolution:
-
Optimize the Eluent System: The polarity of the mobile phase is critical. Use Thin-Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal conditions for separating the isomers. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
Adjust the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, for difficult separations, using a different grade of silica gel (e.g., smaller particle size for higher surface area) may improve resolution.
-
Control the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to improved separation.
-
Avoid Overloading the Column: Overloading the column with too much crude material will result in poor separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for moderately difficult separations.
-
Issue 4: Product is Colored After Purification
-
Question: My this compound is still yellow or brownish after purification. How can I remove the color?
-
Answer: Persistent color is usually due to highly conjugated impurities. The following methods can be employed for decolorization:
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize. This is most effective in polar solvents.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to remove all colored impurities. A second or even third recrystallization may be necessary to obtain a colorless product.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography over silica gel can be effective in separating the colored impurities from the desired product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification techniques for this compound?
-
A1: The two most common and effective methods for purifying this compound are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the desired product from significant impurities, particularly isomers.[1] Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline final product.[1]
-
-
Q2: What are the typical impurities found in crude this compound?
-
A2: The primary impurities depend on the synthetic route. A common method for synthesizing this compound is the bromination of 3-hydroxybenzonitrile. This reaction can lead to the formation of isomeric byproducts, such as 2-bromo-3-hydroxybenzonitrile and 4-bromo-3-hydroxybenzonitrile, due to the directing effects of the hydroxyl and nitrile groups.
-
-
Q3: What is a good solvent system for the column chromatography of this compound?
-
A3: A common eluent system for the purification of this compound by column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis of the crude mixture. A gradient elution, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity, is often effective for separating isomers.
-
-
Q4: What are suitable solvents for the recrystallization of this compound?
-
A4: Chloroform and ethanol have been reported as effective solvents for the recrystallization of this compound.[1] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent pair for your specific sample.
-
-
Q5: How can I monitor the purity of this compound during purification?
-
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H and ¹³C NMR can confirm the substitution pattern on the benzene (B151609) ring, while IR spectroscopy can verify the presence of the nitrile and hydroxyl functional groups.[1]
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent/Eluent System |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient elution)[1] |
| Recrystallization | - | Chloroform[1] |
| Recrystallization | - | Ethanol |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent as the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Direct Bromination of 3-hydroxybenzonitrile: This method involves the electrophilic aromatic substitution of 3-hydroxybenzonitrile using a brominating agent such as N-Bromosuccinimide (NBS). While direct, this route can lead to the formation of isomeric byproducts.
-
Sandmeyer Reaction of 2-amino-5-hydroxybenzonitrile (B43703): This multi-step approach involves the diazotization of 2-amino-5-hydroxybenzonitrile, followed by a copper(I) bromide-catalyzed displacement of the diazonium group. This method can offer better regioselectivity compared to direct bromination.
Q2: What are the common side products in the synthesis of this compound?
A2: In the direct bromination of 3-hydroxybenzonitrile, the formation of isomers is a significant side reaction.[1] Due to the directing effects of the hydroxyl and nitrile groups, 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile (B1344784) can be formed alongside the desired product. Polysubstituted products, such as dibrominated phenols, can also occur, particularly with highly reactive brominating agents like bromine water.[1][2]
In the Sandmeyer reaction , potential side products include phenols, formed by the reaction of the diazonium salt with water, and biaryl compounds, which arise from a radical-mediated mechanism.[3][4]
Q3: How can I purify the crude this compound?
A3: Purification of the final product can be achieved through several methods:
-
Recrystallization: This is an effective technique for removing impurities. A suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and heptane, can be used.[5]
-
Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica (B1680970) gel stationary phase is recommended.
-
Acid-Base Extraction: This can be useful for removing phenolic impurities. Dissolving the crude product in an organic solvent and washing with a dilute base solution (e.g., 5% NaOH) can extract acidic byproducts.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound in direct bromination | Formation of multiple isomers. | Optimize reaction conditions to favor the desired isomer. Using a non-polar solvent like carbon disulfide can favor para-bromination.[2] Controlling the reaction temperature at a lower level can also improve selectivity. |
| Polybromination of the starting material. | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine water.[1] Carefully control the stoichiometry, using one equivalent or slightly less of the brominating agent.[2] | |
| Low yield in the Sandmeyer reaction | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) during the diazotization step.[7] Use the freshly prepared diazonium salt immediately in the subsequent step. |
| Inactive copper(I) bromide catalyst. | Ensure the copper(I) bromide is of high purity and has not been oxidized. | |
| Formation of tarry byproducts | Oxidation of the phenol. | This is more common in direct bromination with strong oxidizing conditions.[2] Consider using milder reaction conditions and ensure the reaction is carried out under an inert atmosphere if necessary. |
| Polymerization of diazonium compounds in the Sandmeyer reaction. | Maintain strict temperature control and ensure efficient stirring during the reaction. | |
| Difficulty in separating isomers | Similar polarities of the desired product and isomeric byproducts. | Utilize flash column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve good separation. |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Inefficient stirring. | Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to promote contact between reactants. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Brominated Aromatic Compounds
| Synthetic Route | Substrate | Brominating Agent/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield of Desired Product | Key Side Products |
| Direct Bromination | 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 0 to RT | 12 h | ~73% (this compound) | 18% 2-bromo-3-hydroxybenzonitrile, 2% 4-bromo-3-hydroxybenzonitrile |
| Direct Bromination | Phenol | Bromine | Carbon Disulfide | < 5 | 2 h | 80-84% (p-bromophenol) | o-bromophenol, 2,4-dibromophenol[8] |
| Sandmeyer Reaction | Phthalic Imidine | NaNO₂, H₂SO₄, CuBr | - | - | Multi-step | >48% (5-bromophthalide) | -[9] |
| Catalytic Sandmeyer | 4-Fluorophenyldiazonium tetrafluoroborate | KBr, CuBr/CuBr₂ (10 mol%) | Acetonitrile | RT | - | >95% | Minor dediazotization products[10] |
Experimental Protocols
Protocol 1: Direct Bromination of 3-Hydroxybenzonitrile
This protocol is adapted from a general procedure for the bromination of phenols.
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Hydrochloric acid (HCl), dilute
-
Sodium thiosulfate (B1220275) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxybenzonitrile in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute solution of sodium thiosulfate to consume any unreacted bromine.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Sandmeyer Reaction of 2-Amino-5-hydroxybenzonitrile (General Procedure)
This protocol is a general procedure for the Sandmeyer reaction and should be optimized for the specific substrate.
Materials:
-
2-Amino-5-hydroxybenzonitrile
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution, 5%
-
Anhydrous sodium sulfate
Procedure:
Part A: Diazotization
-
In a flask equipped with a mechanical stirrer, dissolve 2-amino-5-hydroxybenzonitrile in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Extract the product with diethyl ether.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove any phenolic byproducts.[6]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Further purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Overview of the two primary synthesis routes for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US3293309A - Preparation of o-bromophenols - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic Sandmeyer Bromination [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Brominating Phenols
Welcome to the technical support center for the optimization of phenol (B47542) bromination reactions. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of phenols.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of polybrominated phenols instead of the desired monobrominated product. What is causing this and how can I control it?
A1: Polysubstitution is a common issue due to the strong activating nature of the hydroxyl (-OH) group on the phenol ring, which makes it highly susceptible to electrophilic attack.[1][2] When using highly reactive brominating agents like bromine water, multiple bromine atoms can be readily added to the ortho and para positions.[1][2][3][4]
Troubleshooting Steps:
-
Choice of Brominating Agent: Avoid highly reactive systems like bromine water if monosubstitution is the goal.[1] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) offer better control.[1]
-
Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water can increase the reactivity of bromine, promoting polysubstitution.[1][2][5][6][7] Employing non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can temper the reaction rate and favor monobromination.[1][2]
-
Temperature Control: Lowering the reaction temperature can help manage the reaction's speed and improve selectivity towards the desired monobrominated product.[1]
-
Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]
Q2: I am observing poor regioselectivity, resulting in a mixture of ortho- and para-bromophenols. How can I improve the selectivity?
A2: The hydroxyl group of phenol is an ortho-, para-director, making it challenging to achieve high regioselectivity between these two positions.[1][3][8] The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[1][9]
Strategies to Enhance Regioselectivity:
-
For Para-selectivity:
-
Utilize a non-polar solvent.[1]
-
Consider using sterically bulky brominating agents.[10] A system of HBr with a sterically hindered sulfoxide (B87167) has demonstrated high para-selectivity.[10]
-
The use of KBr with ZnAl–BrO₃⁻–layered double hydroxides has also been shown to be highly para-selective.[11][12][13][14]
-
-
For Ortho-selectivity (on p-substituted phenols):
-
Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol (B129727).[1][2][15]
-
Q3: The reaction is sluggish or not proceeding to completion. What are the potential reasons and solutions?
A3: Insufficient reactivity can stem from several factors, including the choice of a weak brominating agent for a deactivated phenol or non-optimal reaction conditions.
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, this should be done cautiously to avoid promoting side reactions.
-
Choice of Brominating Agent: For less reactive (electron-poor) phenols, a stronger brominating agent might be necessary.
-
pH Adjustment: The pH of the reaction medium can significantly influence the reaction rate. Acidic conditions are generally favorable for bromination using KBr/KBrO₃ or NBS.[16][17] A study found optimal reactivity at pH 3 for the KBr-KBrO₃ system and pH 4 for the NBS-KBr system.[17]
-
Solvent Effects: In some cases, a more polar solvent can enhance the reaction rate by stabilizing charged intermediates.
Q4: My final product is dark-colored and contains tarry byproducts. How can I prevent this and purify my product?
A4: The formation of colored impurities and tarry materials is often due to the oxidation of the phenol substrate.[2]
Preventative and Remedial Actions:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1][2]
-
Control Temperature: Avoid excessive heating, as it can accelerate oxidation and decomposition.
-
Work-up Procedure:
-
Quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove excess bromine.[1][18]
-
Purify the crude product using column chromatography on silica (B1680970) gel.[2]
-
Recrystallization can also be an effective method for purifying the final product.[1]
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Polysubstitution (e.g., formation of 2,4,6-tribromophenol) | High reactivity of brominating agent (e.g., bromine water).[1][2][3] Use of a polar, protic solvent.[1][2][5] High reaction temperature. | Switch to a milder brominating agent like NBS or KBr/KBrO₃.[1] Use a non-polar solvent such as CS₂, CCl₄, or CH₂Cl₂.[1][2] Lower the reaction temperature.[1] Use only one equivalent of the brominating agent.[1] |
| Mixture of ortho- and para-isomers | Inherent directing effect of the -OH group with insufficient control.[1] | For para-selectivity, use a non-polar solvent and consider sterically bulky brominating agents.[1][10] For ortho-selectivity on p-substituted phenols, use NBS with a catalytic amount of acid in a polar protic solvent.[1][2] |
| Low or no conversion | Deactivated phenol substrate. Insufficiently reactive brominating agent. Non-optimal pH. | Use a more potent brominating system. Gently increase the reaction temperature. Adjust the pH to be more acidic.[17] |
| Formation of colored impurities/tar | Oxidation of the phenol.[2] | Conduct the reaction under an inert atmosphere (N₂ or Ar).[1][2] Avoid excessive heat. During work-up, wash with a reducing agent solution (e.g., sodium bisulfite).[1] Purify by column chromatography or recrystallization.[1][2] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol
This protocol is adapted for selective para-bromination by controlling the reaction conditions.[1]
-
Dissolve Phenol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol substrate in carbon disulfide (CS₂).
-
Cool the Mixture: Cool the flask in an ice bath to lower the temperature.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in CS₂.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed until the color of the bromine disappears. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Ortho-Bromination of a para-Substituted Phenol using NBS
This protocol is designed for the selective ortho-bromination of phenols that have a substituent at the para-position.[2]
-
Prepare Phenol Solution: In a round-bottom flask, dissolve the p-substituted phenol (e.g., p-cresol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mol%) in methanol.
-
Prepare NBS Solution: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) in methanol. Protect this solution from light by wrapping the flask in aluminum foil.
-
Addition of NBS: Add the NBS solution dropwise to the stirred phenol solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography on silica gel.
Safety Precautions for Handling Bromine
Elemental bromine is a highly toxic, corrosive, and volatile substance that requires careful handling in a well-ventilated fume hood.[16][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][19][20][21] Do not use disposable plastic gloves.[19]
-
Fume Hood: All work with liquid bromine must be conducted in a certified chemical fume hood.[16][19][20]
-
Spill Kit: Have a bromine spill kit readily available. Small spills can be neutralized with a sodium thiosulfate solution.[18][19][20]
-
Storage: Store bromine containers at room temperature in a secondary container, separate from oxidizable substances.[20]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[18][20]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[20]
-
Inhalation: Move the individual to fresh air immediately and seek medical attention.[20]
-
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 8. savemyexams.com [savemyexams.com]
- 9. Khan Academy [khanacademy.org]
- 10. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 11. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3--Layered Double Hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 19. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 20. LCSS: BROMINE [web.stanford.edu]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Scale-Up Synthesis of Substituted Benzonitriles
Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of these critical chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for producing benzonitriles? A1: The primary industrial method for producing benzonitrile (B105546) is the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures (400-450 °C).[1][2] This method is highly scalable and efficient for producing high-purity benzonitrile.[1] Other laboratory and industrial methods include the dehydration of benzamide (B126) and the Rosenmund-von Braun reaction.[1][3]
Q2: What are the main challenges when scaling up benzonitrile synthesis from the lab to a plant? A2: Key challenges during scale-up include managing reaction heat (exothermicity), ensuring efficient mixing and mass transfer, catalyst efficiency and recovery, and developing scalable purification methods to achieve high purity without relying on column chromatography, which is often not feasible at an industrial scale.[4][5][6] Impurity profiles can also change, with minor side-reactions at the lab scale becoming significant at the industrial scale.[6]
Q3: What purity levels are typically required for substituted benzonitriles in pharmaceutical applications? A3: For applications in pharmaceutical and fine chemical synthesis, a purity of greater than 99% is often required.[4] Achieving this level of purity on a large scale necessitates careful optimization of both the reaction and the purification steps.[4]
Q4: How do substituents on the benzene (B151609) ring affect the synthesis? A4: Substituents significantly influence the reactivity of the aromatic ring and the nitrile group. Electron-withdrawing groups (EWGs) can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which can facilitate reactions like hydrolysis.[7] Conversely, electron-donating groups (EDGs) can affect regioselectivity in reactions like nitration. The nature and position of these groups dictate the reaction conditions required.[7]
Q5: Are there green synthesis routes for benzonitriles? A5: Yes, research is being conducted into greener synthetic routes. One promising approach involves using an ionic liquid as a recyclable co-solvent and catalyst for the synthesis of benzonitrile from benzaldehyde.[8][9] This method avoids the use of metal salt catalysts and simplifies the separation process.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of substituted benzonitriles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Nitration Step | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect ratio of nitrating agents. | 1. Increase reaction time or temperature gradually while monitoring progress by TLC or HPLC.[4] 2. Optimize temperature to ensure completion without significant by-product formation.[4] 3. Carefully control the stoichiometry of nitric acid and sulfuric acid.[4] |
| Formation of Multiple Isomers during Nitration | Reaction temperature is too high, leading to a loss of regioselectivity. | Maintain a low and consistent reaction temperature, typically between 0-10 °C, during the addition of the nitrating mixture.[4] |
| Incomplete Reduction of Dinitro Intermediate | 1. Catalyst deactivation or insufficient loading (e.g., Pd/C). 2. Insufficient hydrogen pressure or poor mass transfer. | 1. Use a fresh batch of catalyst or increase the catalyst loading.[4] 2. Ensure the reactor is properly pressurized with hydrogen and that agitation is sufficient for good gas-liquid mixing.[4] |
| Poor Yield in Dehydration of Aldoxime to Nitrile | 1. High reaction temperature leading to side reactions (e.g., triazine formation).[10] 2. Presence of water interfering with the dehydrating agent. | 1. Maintain strict temperature control; for example, when using thionyl chloride, keep the temperature below 30-40°C.[10] 2. Ensure the aldoxime intermediate is dry. Consider azeotropic removal of water with a solvent like toluene before adding the dehydrating agent.[10] |
| Difficulty Filtering Catalyst Post-Reduction | 1. Fine particle size of the catalyst. 2. Catalyst slurry is too concentrated. | 1. Use a filter aid such as Celite to improve filtration rates and prevent clogging.[4] 2. Dilute the reaction mixture with a suitable solvent before filtration.[4] |
| Product Discoloration or Instability | Presence of metallic impurities from the catalyst. | Consider a final purification step like treatment with activated carbon or a filtration step to remove residual catalyst.[4] Handle and store the final product under an inert atmosphere (e.g., nitrogen).[4] |
| Reaction Runaway / Poor Heat Control | The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient, especially for exothermic reactions like nitration or oxidation.[5][6] | 1. Ensure the reactor's cooling system is adequate for the reaction's heat duty. 2. Control the rate of addition of reagents for exothermic reactions. 3. Use a less concentrated reagent stream to better manage the exotherm. |
Data Presentation: Reaction Conditions
Table 1: Palladium-Catalyzed Tandem Alkylation/Cyanation
This table summarizes the optimized conditions for the synthesis of bicyclic benzonitriles.
| Parameter | Condition |
| Reactants | Aryl Halide (1 equiv), Norbornene (3 equiv), Zn(CN)₂ (1 equiv) |
| Catalyst System | Pd(OAc)₂ (10 mol %), PPh₃ (22 mol %) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DME (0.05 M) |
| Temperature | 150 °C |
| Method | Microwave Irradiation |
| Time | 4000 seconds |
| Reported Yield | 56% - 91%[11] |
Table 2: Synthesis of Benzonitrile from Benzaldehyde
This table outlines conditions for a green synthesis approach using an ionic liquid.
| Parameter | Condition |
| Reactants | Benzaldehyde, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ |
| Molar Ratio | 1 : 1.5 |
| Solvent System | Paraxylene, [HSO₃-b-Py]·HSO₄ (Ionic Liquid) |
| Volume Ratio | 2 : 1 (Paraxylene : Ionic Liquid) |
| Temperature | 120 °C |
| Time | 2 hours |
| Reported Yield | 100%[9] |
Experimental Protocols
Protocol 1: Rosenmund-von Braun Reaction for Substituted Benzonitriles
This protocol describes the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Copper(I) cyanide (CuCN)
-
High-boiling point polar aprotic solvent (e.g., DMF, NMP)[12]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (1.0 equiv) and copper(I) cyanide (1.1-1.5 equiv).[12]
-
Add the solvent (e.g., DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically between 150-250 °C).[12]
-
Monitor the reaction for several hours by TLC until the starting material is consumed.
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of a complexing agent like aqueous ammonia or ferric chloride to dissolve the copper salts.[12]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzonitrile derivative by distillation or recrystallization.[12]
-
Protocol 2: Synthesis from Aromatic Aldehydes via Oxime Dehydration
This two-step, one-pot protocol converts an aromatic aldehyde into a benzonitrile. This example is based on the synthesis of 2-Hydroxybenzonitrile.[10]
Step A: Formation of Salicylaldoxime (B1680748)
-
Dissolve salicylaldehyde (B1680747) and hydroxylamine (B1172632) hydrochloride in a suitable solvent.
-
Add a base, such as sodium carbonate, to neutralize the acid released.[10]
-
Maintain the reaction temperature between 30-50°C and stir for several hours, monitoring for the disappearance of the aldehyde by TLC.[10]
-
Upon completion, add toluene to the reaction mixture and separate the layers. The organic phase contains the salicylaldoxime.[10]
-
Dehydrate the organic phase to remove any residual water, for instance, by azeotropic distillation.[10]
Step B: Dehydration of Salicylaldoxime
-
Cool the toluene solution of salicylaldoxime to 20°C.[10]
-
Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.[10]
-
After the addition, stir the mixture for 1 hour at the same temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction is complete.[10]
-
Recover the toluene by distillation.
-
Carefully add water to the reaction mass, followed by an extraction with a solvent like dichloroethane to isolate the final 2-Hydroxybenzonitrile product.[10]
Visualizations
Caption: General workflow for scale-up synthesis of substituted benzonitriles.
References
- 1. nbinno.com [nbinno.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Brominated Phenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving brominated phenols.
General Troubleshooting Workflow
Before diving into specific reaction issues, consider this general workflow for diagnosing problems in your cross-coupling reactions.
Caption: A general workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a brominated phenol (B47542) and an organoboron compound.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Catalyst: The Pd(0) catalyst may not have formed efficiently or has decomposed. | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst (precatalyst) for more reproducible results. Ensure rigorous exclusion of oxygen.[1] |
| Inefficient Transmetalation: The base may be too weak or poorly soluble to activate the boronic acid. | Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[1][2] | |
| Protodeboronation: The boronic acid is being replaced by a proton from the solvent or trace water. | Use anhydrous solvents. Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more robust.[3] | |
| Poor Substrate Purity: Impurities in the bromophenol or boronic acid can poison the catalyst. | Purify starting materials by recrystallization or chromatography.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon.[4] |
| Slow Transmetalation: If the desired cross-coupling is slow, homocoupling can become a more favorable pathway. | Optimize the base and solvent to accelerate the transmetalation step.[5] | |
| Debromination of the Phenol | Presence of Protic Solvents/Water: Can lead to the reduction of the aryl bromide. | Use anhydrous solvents and reagents. |
| Ligand Choice: Some ligands may promote side reactions. | Screen different phosphine (B1218219) ligands, particularly bulky, electron-rich ligands which can favor reductive elimination.[2] |
FAQs: Suzuki-Miyaura Coupling
Q1: My brominated phenol is poorly soluble in the reaction solvent. What can I do? A1: You can try a different solvent system. Common solvents for Suzuki couplings include toluene (B28343), 1,4-dioxane (B91453), and DMF, often with water as a co-solvent.[6][7] Increasing the reaction temperature can also improve solubility.
Q2: What is the black precipitate that formed in my reaction? A2: This is likely "palladium black," which is aggregated, inactive palladium metal.[2] It forms when the palladium catalyst is no longer stabilized by the ligand and precipitates out of solution, often due to the presence of oxygen, impurities, or excessively high temperatures.
Q3: How do I choose the right ligand for my reaction? A3: The choice of ligand is crucial. For electron-rich bromophenols, bulky and electron-rich phosphine ligands like Buchwald-type ligands (e.g., XPhos, SPhos) are often effective as they promote the oxidative addition and reductive elimination steps.[2]
Data Presentation: Suzuki Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Catalyst | Pd(OAc)₂/PPh₃ | Pd(dppf)Cl₂ | Pd₂(dba)₃/SPhos | Pd(dppf)Cl₂ |
| Catalyst Loading | 2 mol% | 3 mol% | 1.5 mol% | 3 mol% |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 90 °C | 100 °C |
| Yield | 45% | 78% | 85% | >90% |
Note: This data is illustrative and results will vary based on the specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the coupling of a bromophenol with an arylboronic acid:
-
To a flame-dried Schlenk tube, add the bromophenol (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds by coupling a brominated phenol with an amine.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Base Incompatibility: The base may not be strong enough or could be sterically hindered. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The choice of base can be critical and may require screening.[5] |
| Catalyst Poisoning: The amine or the sulfonamide group in some substrates can act as a ligand, leading to catalyst deactivation.[5][11] | Increase catalyst loading or switch to a more robust precatalyst system. Bulky ligands can sometimes mitigate this issue. | |
| Poor Ligand Choice: The ligand may not be suitable for the specific amine and aryl bromide combination. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos). The optimal ligand can vary significantly. | |
| Side Product Formation (e.g., Hydrodehalogenation) | β-Hydride Elimination: Can compete with reductive elimination, especially with certain amines. | This is an unproductive side reaction. Optimizing the ligand and reaction conditions can disfavor this pathway.[12] |
| Reaction with Phenolic -OH: The base may deprotonate the phenol, leading to side reactions or catalyst inhibition. | Protect the hydroxyl group as an ether (e.g., methyl or benzyl) before the coupling reaction. |
FAQs: Buchwald-Hartwig Amination
Q1: Can I use primary amines in this reaction? A1: Yes, but they can sometimes undergo double arylation. Using specific ligands designed for primary amines, like BrettPhos, can improve selectivity.[13]
Q2: My reaction is very sensitive to air. What precautions should I take? A2: The Pd(0) active catalyst is sensitive to oxygen. It is crucial to use a glovebox or Schlenk line techniques to handle reagents and set up the reaction under an inert atmosphere.[14]
Q3: Why is the choice of solvent important? A3: The solvent must be anhydrous and capable of dissolving the reagents. Toluene and 1,4-dioxane are commonly used. The solvent can also influence the aggregation of the base and the overall reaction rate.
Data Presentation: Buchwald-Hartwig Amination Parameter Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst | G3-XPhos Precatalyst |
| Ligand | Xantphos | P(t-Bu)₃ | XPhos | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | NaOtBu |
| Solvent | Dioxane | Toluene | THF | Toluene |
| Temperature | 90 °C | 110 °C | 100 °C | 110 °C |
| Yield | 30% | 65% | 80% | >95% |
Note: This data is illustrative and results will vary based on the specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the amination of a bromophenol:
-
In a glovebox, add the bromophenol (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a vial.
-
Add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate, dry, concentrate, and purify the product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[12][15]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a brominated phenol and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Catalyst Inactivity: Both palladium and copper catalysts can be sensitive to air and moisture. | Use fresh, high-purity catalysts. Ensure all reagents and solvents are anhydrous and thoroughly degassed. |
| Insufficient Base: The amine base may not be strong enough or may be of poor quality. | Use a high-purity amine base like triethylamine (B128534) or diisopropylamine. Distilling the amine base before use can be beneficial.[16] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate. | Rigorously exclude oxygen from the reaction by using an inert atmosphere (argon or nitrogen).[17][18][19] |
| High Copper Catalyst Loading: Excessive copper(I) can increase the rate of homocoupling. | Reduce the loading of the copper catalyst (typically 1-5 mol% is sufficient).[20] | |
| Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has more opportunity to homocouple. | Optimize the palladium catalyst and ligands to increase the rate of the main reaction.[18] | |
| Reaction Mixture Turns Black Immediately | Palladium Decomposition: Formation of palladium black indicates catalyst deactivation. | This can be caused by oxygen, impurities, or high temperatures. Ensure inert conditions and pure reagents.[16] |
FAQs: Sonogashira Coupling
Q1: Is the copper co-catalyst always necessary? A1: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling.[17][18] These may require more active palladium catalysts or higher temperatures.
Q2: My terminal alkyne is volatile. How can I prevent it from evaporating? A2: If the reaction requires heating, use a sealed reaction vessel or a reflux condenser to prevent the loss of a volatile alkyne.
Q3: What is the role of the amine base? A3: The amine base serves two main purposes: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the hydrogen halide byproduct formed during the reaction.[17]
Data Presentation: Sonogashira Coupling Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Optimized Condition |
| Pd Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Pd Loading | 5 mol% | 2 mol% | 2-3 mol% |
| Cu Co-catalyst | CuI (5 mol%) | CuI (1 mol%) | CuI (1-2 mol%) |
| Base | Triethylamine | Diisopropylamine | Triethylamine |
| Solvent | THF | DMF | THF/Triethylamine |
| Temperature | Room Temp | 60 °C | Room Temp to 50 °C |
| Homocoupling | High | Moderate | Low |
| Yield | Low | Moderate | High |
Note: This data is illustrative and results will vary based on the specific substrates.
Experimental Protocol: Sonogashira Coupling
A standard procedure for the Sonogashira coupling of a bromophenol:
-
To a Schlenk flask, add the bromophenol (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[21]
Catalytic Cycle: Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[17]
Heck Reaction
The Heck reaction couples a brominated phenol with an alkene to form a substituted alkene.
Troubleshooting Guide: Heck Reaction
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Catalyst Poisoning: Heteroatoms in the substrate or impurities can coordinate to the palladium and inhibit the reaction.[11] | Use high-purity reagents. A higher catalyst loading might be necessary. |
| Weak Base: The base may not be effective in regenerating the Pd(0) catalyst. | Screen different bases, both inorganic (e.g., K₂CO₃, NaOAc) and organic (e.g., triethylamine). | |
| Poor Alkene Reactivity: Electron-deficient alkenes are generally more reactive. Electron-rich or sterically hindered alkenes can be challenging. | Higher temperatures and more active catalyst systems may be required. | |
| Poor Regioselectivity | Alkene Insertion: The regioselectivity of the alkene insertion into the Pd-C bond can be influenced by steric and electronic factors. | The choice of ligand can significantly impact regioselectivity. Screening different phosphine ligands is recommended. |
| Isomerization of Product | Reaction Conditions: The double bond in the product can migrate under the reaction conditions. | Modifying the reaction time and temperature can sometimes minimize isomerization. |
FAQs: Heck Reaction
Q1: What is the typical stereoselectivity of the Heck reaction? A1: The Heck reaction generally exhibits high trans selectivity in the product due to steric hindrance during the coupling process.[22]
Q2: Can I perform an intramolecular Heck reaction with a brominated phenol derivative? A2: Yes, intramolecular Heck reactions are often more efficient than their intermolecular counterparts and can be a powerful tool for synthesizing cyclic compounds.[23]
Q3: Why is my reaction giving the reduced arene (debrominated phenol) instead of the coupled product? A3: This can occur through a side reaction involving β-hydride elimination from an intermediate, followed by reductive elimination. Optimizing the base and ligand can help suppress this pathway.
Data Presentation: Heck Reaction Condition Screening
| Parameter | Condition 1 | Condition 2 | Optimized Condition |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Ligand | None | PPh₃ | P(o-tolyl)₃ |
| Base | NaOAc | K₂CO₃ | Triethylamine |
| Solvent | DMF | Acetonitrile | DMF |
| Temperature | 100 °C | 120 °C | 120 °C |
| Yield | 40% | 60% | >85% |
Note: This data is illustrative and results will vary based on the specific substrates.
Experimental Protocol: Heck Reaction
A general protocol for the Heck reaction of a bromophenol with an alkene:
-
To a reaction vessel, add the bromophenol (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Add the alkene (1.5 mmol) and the base (e.g., triethylamine, 2.0 mmol).
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Seal the vessel and heat the reaction to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Catalytic Cycle: Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. reddit.com [reddit.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. benchchem.com [benchchem.com]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Cyanophenols
Welcome to the technical support center for managing regioselectivity in the electrophilic aromatic substitution (EAS) of cyanophenols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the electrophilic aromatic substitution of cyanophenols so challenging?
A1: The primary challenge arises from the conflicting directing effects of the two functional groups on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself.[1][2] Conversely, the cyano (-CN) group is a deactivating group that directs electrophiles to the meta position.[3][4] The final substitution pattern is a result of the competition between these two effects, which is highly sensitive to reaction conditions.
Q2: What are the electronic effects of the hydroxyl and cyano groups?
A2: The hydroxyl group donates electron density to the ring through a strong resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I).[1] This increased electron density makes the ring more nucleophilic and stabilizes the carbocation intermediate (sigma complex) when substitution occurs at the ortho and para positions.[5][6] The cyano group withdraws electron density through both inductive (-I) and resonance (-M) effects, making the ring less reactive and directing substitution to the meta position, which is the least destabilized.[3][7]
Q3: How does the relative position of the -OH and -CN groups affect the reaction?
A3: The starting isomer of cyanophenol is critical.
-
For 4-cyanophenol: The -OH group strongly activates the positions ortho to it (C2, C6). The -CN group deactivates the entire ring but directs to the positions meta to it (C3, C5). In this case, substitution almost always occurs at C2 and C6, directed by the powerful hydroxyl group.
-
For 3-cyanophenol: The -OH group directs to C2, C4, and C6. The -CN group directs to C5. The outcome is highly dependent on the reaction conditions, as the activating effect of the -OH group competes with the deactivating effect of the -CN group at different positions.
-
For 2-cyanophenol: The -OH group directs to C4 and C6, while the -CN group directs to C5. Steric hindrance from the adjacent cyano group can significantly influence the substitution pattern, often favoring the less hindered C4 and C6 positions.[8]
Q4: What is the general order of directing strength?
A4: In general, strongly activating groups have a more powerful directing effect than deactivating groups. The hydroxyl group (-OH) is a strong activator, while the cyano group (-CN) is a moderate to strong deactivator.[2][7] Therefore, the -OH group's directing effect to the ortho and para positions typically dominates. However, harsh reaction conditions or specific catalysts can sometimes lead to substitution at positions influenced by the cyano group.
Understanding the Directing Effects
The diagram below illustrates the fundamental conflict in directing effects on a 4-cyanophenol molecule. The activating hydroxyl group enhances reactivity at the ortho positions, while the deactivating cyano group reduces reactivity at all positions but least so at the meta positions.
Caption: Competing directing effects on a 4-cyanophenol ring.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. The deactivating effect of the -CN group is too strong under the chosen conditions. 2. The electrophile is not sufficiently reactive. 3. The catalyst is inactive or inappropriate.[9] | 1. Increase reaction temperature or use a stronger Lewis acid catalyst to enhance electrophilicity. 2. For nitration, consider using a stronger nitrating agent than dilute nitric acid. 3. Ensure the catalyst is pure and anhydrous, especially for Friedel-Crafts reactions.[10][11] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Temperature Control: Higher temperatures often favor the thermodynamically stable para isomer, while lower temperatures can favor the kinetic ortho product.[12] 2. Solvent Polarity: The solvent can influence the transition state energies for ortho vs. para attack.[12] 3. Steric Hindrance: Bulky electrophiles or catalysts will preferentially attack the less hindered para position.[13] | 1. Adjust Temperature: Lower the temperature (e.g., 0°C to RT) to increase ortho selectivity; raise it to favor para. 2. Solvent Screening: Test a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DCM). 3. Modify Sterics: Use a less bulky electrophile or catalyst if ortho substitution is desired. |
| Unwanted Side Reactions (e.g., Oxidation, Polymerization) | 1. Harsh Conditions: Strong acids (e.g., fuming H₂SO₄) or oxidants can degrade the phenol (B47542) ring. 2. High Temperature: Can lead to decomposition or polymerization. | 1. Use milder reagents. For nitration, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) can be a regioselective alternative for ortho-nitration.[14] For acylation, consider using a reusable solid acid catalyst.[15][16] 2. Conduct the reaction at the lowest effective temperature. |
| Predominant meta Substitution | 1. The directing effect of the -CN group is dominating, which is unusual but possible under specific conditions that deactivate the -OH group (e.g., complexation with a Lewis acid). | 1. Re-evaluate the catalyst choice. A strong Lewis acid might coordinate with the hydroxyl group, reducing its activating ability. 2. Ensure the reaction medium is not overly acidic, which could protonate the hydroxyl group. |
Data Presentation: Regioselectivity in Nitration
The following table summarizes typical product distributions for the nitration of 4-cyanophenol under various conditions, illustrating how experimental parameters can be tuned to control regioselectivity. The primary products are the ortho isomers relative to the powerful -OH directing group.
| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Product Distribution (Ortho : Para : Meta) | Reference |
| HNO₃ / H₂SO₄ | Acetic Acid | 20 | High yield of 2-nitro-4-cyanophenol | General Principle[1] |
| Cu(NO₃)₂·3H₂O | THF | 25 | Good yield, primarily 2-nitro-4-cyanophenol | [17] |
| CAN / NaHCO₃ | Acetonitrile | 25 | High yield, highly selective for 2-nitro-4-cyanophenol | [14] |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | Good yield, selective for 2-nitro-4-cyanophenol | [13] |
| Zeolite (H-ZSM-5) | Concentrated HNO₃ | 70-90 | Can favor para products for some substituted aromatics (less applicable here due to -OH) | [18] |
Note: For 4-cyanophenol, "ortho" refers to substitution at the 2 or 6 position, and "para" is blocked. "Meta" refers to substitution at the 3 or 5 position.
Experimental Protocols
Protocol: Regioselective ortho-Nitration of 4-Cyanophenol using CAN
This protocol is adapted from methodologies that prioritize ortho-nitration of phenols.[14]
Materials:
-
4-cyanophenol
-
Cerium (IV) ammonium nitrate (CAN)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for organic synthesis
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 4-cyanophenol in 10 mL of acetonitrile.
-
Addition of Base: Add 1.2 mmol of NaHCO₃ to the solution and stir for 10 minutes at room temperature.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0-5°C.
-
Nitrating Agent Addition: In a separate flask, dissolve 1.1 mmol of CAN in a minimal amount of acetonitrile. Add this solution dropwise to the stirred cyanophenol solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 30-60 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate gradient) to isolate the desired 2-nitro-4-cyanophenol.
Logical Workflow for Optimizing Regioselectivity
This decision tree provides a logical workflow for troubleshooting and optimizing the regioselectivity of your reaction based on the initial outcome.
Caption: A decision tree for troubleshooting regioselectivity issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. longdom.org [longdom.org]
- 10. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Deprotection Strategies for Hydroxylated Benzonitriles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the deprotection of hydroxylated benzonitriles. The primary challenge in these reactions is the preservation of the nitrile functional group, which is susceptible to hydrolysis under harsh acidic or basic conditions.
Section 1: Silyl (B83357) Ether Protecting Groups (TBDMS, TIPS, etc.)
Silyl ethers are a popular choice for protecting phenols due to their straightforward installation and relatively mild removal conditions. Fluoride-based reagents are most common for deprotection and are generally compatible with the nitrile group.
Frequently Asked Questions (FAQs)
Q1: My TBDMS deprotection with TBAF is slow or incomplete. What can I do?
A1: Incomplete deprotection is a common issue.[1] Consider the following:
-
Reagent Quality: Ensure your TBAF solution is not expired. Anhydrous TBAF is more reactive than its hydrated form.
-
Solvent: THF is the standard solvent. Ensure it is anhydrous.
-
Temperature: While reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious, as this may also increase side reactions.
-
Steric Hindrance: A sterically hindered silyl ether will react more slowly.[1] You may need to increase the reaction time or temperature.
Q2: I'm observing low yields and decomposition of my starting material. What's happening?
A2: The TBAF reagent is basic and can cause decomposition of sensitive substrates.[2]
-
Buffering: Add one equivalent of acetic acid to the TBAF solution to buffer the reaction mixture. This neutralizes the basicity without significantly impeding the fluoride-mediated desilylation.
-
Alternative Reagents: Consider milder, non-basic fluoride (B91410) sources like HF-Pyridine or using KF in the presence of a phase-transfer catalyst like tetraethylene glycol.[3]
Q3: How can I selectively deprotect a phenolic silyl ether over an aliphatic one on the same molecule?
A3: Phenolic silyl ethers are generally more labile than aliphatic ones. Mild reagents can achieve this selectivity.
-
KHF2 in Methanol: This reagent system is known to be mild and effective for the selective desilylation of phenol (B47542) TBDMS ethers at room temperature.[4]
-
Catalytic Lithium Acetate (B1210297): Using catalytic amounts of LiOAc in moist DMF provides high selectivity for cleaving phenolic silyl ethers while leaving aliphatic ones intact.[5]
Deprotection Conditions for Silyl Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Notes on Nitrile Compatibility |
| TBDMS/TBS | TBAF (1.1 eq) | THF | 0 to RT | 45 min - 18 h | High compatibility. Buffer with AcOH if substrate is base-sensitive.[6] |
| TBDMS/TBS | KHF₂ | Methanol | RT | 30 min - 2.5 h | Excellent compatibility. Mild and selective for phenolic ethers.[4] |
| TBDMS/TBS | NH₄Cl | aq. Acetonitrile | 25 - 80 | 1 - 22 h | Good compatibility. A mild and economical option. |
| TIPS | TBAF (1.5 eq) | THF | RT | 12 - 24 h | High compatibility. Slower to cleave than TBDMS due to steric bulk. |
| TBDPS | TBAF (1.5 eq) | THF | RT | 2 - 6 h | High compatibility. Generally cleaved faster than TIPS.[4] |
Detailed Experimental Protocol: TBDMS Deprotection with TBAF
This protocol describes a general procedure for the deprotection of a TBDMS-protected hydroxybenzonitrile.[2][6]
Materials:
-
TBDMS-protected benzonitrile (B105546)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.1-1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Section 2: Alkyl Ether Protecting Groups (Methyl, etc.)
Methyl ethers are robust protecting groups, but their cleavage requires harsh, strongly acidic Lewis acids, which poses a significant risk to the nitrile group.
Frequently Asked Questions (FAQs)
Q1: I need to deprotect a methoxybenzonitrile. How can I avoid hydrolyzing the nitrile group with BBr₃?
A1: This is a significant challenge. BBr₃ is a very strong Lewis acid, and the HBr generated during workup can hydrolyze the nitrile.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[7] Add the BBr₃ slowly to the substrate solution.
-
Careful Workup: Quench the reaction at low temperature by slowly adding a solvent like methanol, which will react with excess BBr₃.[8] Avoid quenching directly with water, as the exothermic reaction can promote nitrile hydrolysis. After quenching, the mixture can be carefully diluted with water and extracted.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water will react violently with BBr₃.[8][9]
Q2: My reaction with BBr₃ is giving a complex mixture of products. What is happening?
A2: Besides nitrile hydrolysis, BBr₃ can cause other side reactions. If your benzonitrile has other functional groups, such as aldehydes, geminal bromination can occur.[8] Aromatic bromination is also possible if the reaction is run for too long or at elevated temperatures. Careful control of stoichiometry and temperature is critical.
Deprotection Conditions for Aryl Methyl Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Notes on Nitrile Compatibility |
| Methyl | BBr₃ (1-3 eq) | DCM | -78 to RT | 1 - 16 h | High Risk. Nitrile is sensitive. Use low temp and careful workup.[7][10] |
| Methyl | HBr | Acetic Acid | Reflux | 2 - 6 h | Very High Risk. Hot, strong acid will likely hydrolyze the nitrile. Not recommended.[11] |
Detailed Experimental Protocol: Demethylation with BBr₃
This protocol outlines a procedure for the demethylation of a methoxybenzonitrile, with precautions to minimize nitrile hydrolysis.[7][10]
Materials:
-
Methoxybenzonitrile substrate
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M) in a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.0 M in DCM, 1.5-3.0 equiv.) dropwise via syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature while monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to -78 °C.
-
CRITICAL STEP: Quench the reaction by the very slow, dropwise addition of anhydrous methanol. An exothermic reaction will occur.
-
Once the excess BBr₃ is quenched, allow the mixture to warm to room temperature.
-
Carefully add saturated NaHCO₃ solution to neutralize the mixture.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 3: Benzyl (B1604629) Ether Protecting Groups (Bn)
Benzyl ethers are stable protecting groups often removed by catalytic hydrogenolysis. This method is generally very mild and highly compatible with the nitrile functionality.
Frequently Asked Questions (FAQs)
Q1: Is catalytic hydrogenolysis compatible with a nitrile group?
A1: Yes, catalytic hydrogenolysis is an excellent method for deprotecting benzyl ethers on benzonitriles. The nitrile group is typically stable under these conditions. The standard catalyst is Palladium on Carbon (Pd/C).[12][13]
Q2: My hydrogenolysis reaction is not working. What should I check?
A2:
-
Catalyst Activity: The Pd/C catalyst may be old or poisoned. Use a fresh batch of catalyst. Certain functional groups (e.g., thiols) can poison the catalyst.
-
Hydrogen Source: Ensure you have a good source of hydrogen gas and that the system is properly purged. Alternatively, use a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene.[13]
-
Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.
Deprotection Conditions for Benzyl Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Notes on Nitrile Compatibility |
| Benzyl (Bn) | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | RT | 2 - 16 h | Excellent Compatibility. This is a preferred method for benzonitrile substrates.[13] |
| Benzyl (Bn) | Ammonium Formate, 10% Pd/C | Methanol | RT to 60 | 1 - 5 h | Excellent Compatibility. A convenient transfer hydrogenation method. |
Visualizing Workflows and Logic
General Deprotection Workflow
Caption: General workflow for deprotecting hydroxylated benzonitriles.
Troubleshooting Nitrile Hydrolysis
Caption: Troubleshooting logic for unexpected nitrile group hydrolysis.
Orthogonal Protection Strategy
The concept of orthogonal protection is crucial when multiple functional groups are present.[14][15] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reagents.[15]
Caption: Orthogonal protection allows selective deprotection of different groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
common impurities in commercial 2-Bromo-5-hydroxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-Bromo-5-hydroxybenzonitrile. The information provided addresses common issues that may arise due to impurities present in the material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is typically of high purity (often >98%). However, several process-related impurities and potential degradation products may be present. The most common impurities stem from the primary synthetic route, which is the electrophilic bromination of 3-hydroxybenzonitrile. These include:
-
Isomeric Byproducts: The bromination of 3-hydroxybenzonitrile can result in the formation of positional isomers. The two most common isomeric impurities are 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile.[1]
-
Unreacted Starting Material: Residual amounts of the starting material, 3-hydroxybenzonitrile, may be present in the final product if the reaction does not go to completion or purification is incomplete.
-
Over-brominated Byproducts: Although typically minor, di-brominated species can be formed if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used during the synthesis and purification processes (e.g., dichloromethane, acetonitrile (B52724), ethyl acetate (B1210297), heptane) may be present in trace amounts.
-
Degradation Products: While this compound is relatively stable, prolonged exposure to harsh conditions (e.g., strong light, high temperatures, or oxidative environments) could potentially lead to degradation. A potential degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, forming 2-bromo-5-hydroxybenzoic acid, or oxidation.[2]
Q2: My reaction yield using this compound is lower than expected. Could impurities be the cause?
A2: Yes, impurities can certainly affect reaction yields. If your starting material contains significant levels of isomeric impurities or unreacted 3-hydroxybenzonitrile, the actual molar amount of the desired reactant is lower than calculated based on the total weight. This will naturally lead to a lower yield of your target molecule. It is recommended to verify the purity of your this compound lot using a suitable analytical method, such as HPLC, before use in sensitive applications.
Q3: I am observing unexpected side products in my reaction. How can I determine if impurities in the this compound are responsible?
A3: Unexpected side products can often be traced back to reactive impurities in the starting materials. Isomeric impurities, such as 2-bromo-3-hydroxybenzonitrile, have different substitution patterns and may exhibit different reactivity, leading to the formation of isomeric side products in your reaction. To investigate this, you should:
-
Analyze the commercial this compound by HPLC or LC-MS to identify and quantify any impurities.
-
If possible, obtain reference standards for the potential impurities to confirm their identity.
-
Consider how the identified impurities might react under your specific reaction conditions to see if they could logically form the observed side products.
Q4: How can I purify commercial this compound to remove these common impurities?
A4: For many applications, the purity of commercial this compound is sufficient. However, if higher purity is required, recrystallization is a common and effective purification method.[3] A suitable solvent system, such as a mixture of ethyl acetate and heptane, can be used. For separating isomers with very similar polarities, flash column chromatography on silica (B1680970) gel may be necessary.[4]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction outcomes between different batches of this compound. | Variation in the impurity profile between batches. | 1. Analyze each batch by HPLC to determine the purity and identify any significant differences in impurity levels. 2. If a particular impurity is suspected, consider its potential impact on your reaction chemistry. 3. If necessary, purify the material to a consistent high purity before use. |
| Appearance of an unknown peak in your reaction mixture's chromatogram that is not the starting material or the expected product. | An impurity in the this compound is reacting to form a new compound. | 1. Obtain a chromatogram of the this compound starting material alone to identify any pre-existing impurity peaks. 2. Compare the retention times of the unknown peak with those of the impurities in the starting material. 3. Use LC-MS to determine the mass of the unknown peak and deduce its potential structure based on the likely reactions of the identified impurities. |
| The physical appearance of the this compound is off-white to yellowish, and it seems to darken over time. | Potential degradation of the product, possibly due to oxidation or exposure to light. | 1. Store the material in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Before use, analyze a small sample by HPLC to check for the appearance of new peaks that could indicate degradation products. 3. If degradation is suspected, purification by recrystallization may be necessary. |
Data Presentation
The following table summarizes the common impurities in commercial this compound with their typical, illustrative concentration ranges. The exact impurity profile can vary between manufacturers and batches.
| Impurity Name | Structure | Typical Concentration Range (%) | Source |
| 2-bromo-3-hydroxybenzonitrile | Isomer | 0.1 - 2.0 | Synthesis Byproduct |
| 4-bromo-3-hydroxybenzonitrile | Isomer | < 0.5 | Synthesis Byproduct |
| 3-hydroxybenzonitrile | Starting Material | < 0.5 | Unreacted Starting Material |
| Di-brominated hydroxybenzonitriles | Byproduct | < 0.2 | Over-bromination |
| Residual Solvents | - | < 0.1 | Manufacturing Process |
| 2-bromo-5-hydroxybenzoic acid | Degradant | < 0.1 | Degradation |
Experimental Protocols
Detailed Methodology for HPLC Purity Analysis of this compound
This method is designed to separate this compound from its common process-related impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Record the chromatogram for 35 minutes.
-
Identify the peaks based on their retention times (the main peak will be this compound). The expected elution order would be the more polar compounds (e.g., 3-hydroxybenzonitrile) followed by the isomers and then the main compound.
-
Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for impurity-related issues in experiments using this compound.
References
Technical Support Center: Optimizing Solvent Systems for Reactions with 2-Bromo-5-hydroxybenzonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems for chemical reactions involving 2-Bromo-5-hydroxybenzonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in my chosen reaction solvent. What should I do?
A1: Poor solubility of starting materials is a common cause of low reaction yields and can lead to heterogeneous mixtures that are difficult to stir and monitor.[1] this compound is soluble in ethanol, ethers, and some other organic solvents.[2][3] If you are facing solubility issues, consider the following:
-
Solvent Screening: Test the solubility of this compound in a small range of solvents with varying polarities. Common choices include polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724), especially for nucleophilic substitution reactions.[4]
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a combination of a solvent that readily dissolves the starting material with a less polar co-solvent might be effective.[1]
-
Temperature Adjustment: Gently warming the solvent can increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.[5]
Q2: My Williamson ether synthesis using this compound is resulting in a low yield. What are the likely causes and how can I optimize the solvent system?
A2: Low yields in Williamson ether synthesis are frequently attributed to competing side reactions, such as E2 elimination and low reactivity.[6] The choice of solvent is critical in minimizing these side reactions.[6]
-
Solvent Polarity: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions like the Williamson ether synthesis.[6] These solvents can solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion for the substitution reaction.[6]
-
Reaction Concentration: For intramolecular reactions, high dilution can favor the desired cyclization over intermolecular polymerization.[7]
-
Base and Temperature: The choice of base and reaction temperature also significantly impacts the outcome. A strong, non-hindered base and moderate temperatures can favor the S(_N)2 pathway over elimination.[4]
Q3: I am observing the formation of multiple side products in my nucleophilic aromatic substitution (S(_N)Ar) reaction with this compound. How can the solvent system help in improving the selectivity?
A3: The formation of multiple products in S(_N)Ar reactions can be due to competing reactions at different sites of the molecule or undesired side reactions. The solvent can influence the regioselectivity and suppress side reactions.
-
Solvent Effects on Reactivity: The rate of S(_N)Ar reactions is often enhanced in polar aprotic solvents which can stabilize the charged intermediate (Meisenheimer complex).[8]
-
Hydrogen Bonding: Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, potentially reducing its nucleophilicity and slowing down the desired reaction.[9][10]
-
Byproduct Formation: The hydroxyl group of this compound may require protection to prevent side reactions, and the choice of solvent should be compatible with the protecting group strategy.[3]
Q4: How do I choose an appropriate solvent for the purification of my this compound derivative by recrystallization?
A4: The key to successful recrystallization is selecting a solvent in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures.[11][12]
-
Solvent Selection Criteria:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[12]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[12]
-
-
Common Recrystallization Solvents: A mixture of solvents, such as ethyl acetate (B1210297) and heptane, can be effective for purifying similar compounds.[13] For this compound and its derivatives, consider screening solvents like ethanol, toluene, or mixtures involving hexanes.
Data Presentation
Table 1: Properties of Common Solvents for Reactions with this compound
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Typical Applications |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | S(_N)2, S(_N)Ar, Amide Couplings[1][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | S(_N)2, S(_N)Ar[6][8] |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 36.6 | Polar Aprotic | S(_N)2, HPLC[4][14] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic (low polarity) | Ether Synthesis[15] |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.6 | Polar Protic | Recrystallization, S(_N)Ar[2][8] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Recrystallization |
| Dioxane | C₄H₈O₂ | 101 | 2.2 | Polar Aprotic (low polarity) | Suzuki Coupling[1] |
Table 2: Hypothetical Solvent Screening Data for Williamson Ether Synthesis of this compound with Benzyl (B1604629) Bromide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 85 | 95 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 12 | 75 | 92 |
| 3 | DMSO | K₂CO₃ | 80 | 12 | 88 | 96 |
| 4 | THF | NaH | 60 | 18 | 65 | 90 |
| 5 | Ethanol | K₂CO₃ | 80 | 24 | 40 | 85 |
| 6 | Dioxane | Cs₂CO₃ | 100 | 12 | 78 | 94 |
Note: This data is illustrative and intended to guide experimental design. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Williamson Ether Synthesis
-
Preparation: In separate, labeled vials, add this compound (1.0 eq) and the desired base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, Acetonitrile, DMSO, THF) to achieve a consistent concentration.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to each vial.
-
Reaction: Seal the vials and place them in a temperature-controlled heating block. Stir the reactions for a set amount of time (e.g., 12 hours).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute each with ethyl acetate and wash with water and brine.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate. Analyze the crude product from each reaction by HPLC or ¹H NMR to determine yield and purity.
Protocol 2: Optimized Williamson Ether Synthesis of 2-Benzyloxy-5-bromobenzonitrile
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 80 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: A workflow for troubleshooting low yield in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of Aryl Halides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the inherent low reactivity of aryl halides in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why are aryl halides so unreactive towards traditional nucleophilic substitution reactions (SNAc)?
Aryl halides are significantly less reactive than alkyl halides in nucleophilic substitution reactions due to a combination of factors:
-
Resonance Stabilization: The lone pair of electrons on the halogen atom can be delocalized into the benzene (B151609) ring through resonance.[1][2][3][4][5] This gives the carbon-halogen (C-X) bond a partial double bond character, making it stronger and more difficult to break compared to the single C-X bond in alkyl halides.[1][2][4]
-
Hybridization of the Carbon Atom: The carbon atom bonded to the halogen in an aryl halide is sp² hybridized, which is more electronegative than the sp³ hybridized carbon in an alkyl halide.[1][4] This increased electronegativity results in the sp² carbon holding the electrons of the C-X bond more tightly, making it less susceptible to nucleophilic attack.[2][4]
-
Instability of the Phenyl Cation: The formation of a phenyl cation intermediate, which would be required for an SN1-type mechanism, is highly unfavorable and not stabilized by resonance.[4]
-
Steric Hindrance: The planar structure of the benzene ring can sterically hinder the backside attack required for an SN2-type mechanism.[6]
Q2: What are the main strategies to achieve nucleophilic substitution on an aryl halide?
There are two primary strategies to overcome the low reactivity of aryl halides:
-
Activation of the Aryl Halide: Introducing strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the halogen can significantly increase the reactivity of the aryl halide towards nucleophilic aromatic substitution (SNAr).[6][7][8][9][10][11] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6][10][12]
-
Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts, primarily palladium and copper, has revolutionized the formation of C-N, C-O, and C-S bonds with aryl halides. The most common named reactions are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[13][14][15] These reactions proceed through different mechanisms than traditional SNAr and do not require activation by electron-withdrawing groups.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low or no conversion of the aryl halide.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh palladium source and ligand. Consider using a pre-formed catalyst complex for better reproducibility.[16] Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst. |
| Inappropriate Ligand | The choice of ligand is critical.[17][18][19] Screen a variety of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.[18][20] |
| Incorrect Base | The strength and identity of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used.[21][22] The choice of base can depend on the pKa of the amine and the presence of base-sensitive functional groups.[23][24] |
| Poor Solvent Choice | Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.[25] |
| Low Reaction Temperature | While some modern systems work at lower temperatures, many Buchwald-Hartwig reactions require elevated temperatures (80-120 °C) to proceed efficiently.[22] |
| Aryl Chloride is the Substrate | Aryl chlorides are generally less reactive than aryl bromides or iodides.[16] For aryl chlorides, more electron-rich and sterically demanding ligands are often required.[17][19] |
Problem: Formation of side products (e.g., hydrodehalogenation, biaryl formation).
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all reagents and solvents are anhydrous and the reaction is set up under an inert atmosphere. Water can lead to hydrodehalogenation of the aryl halide. |
| Catalyst Decomposition | High temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions. Consider lowering the temperature or using a more stable catalyst system. |
| Homocoupling of Aryl Halide | This can occur, especially at high catalyst loadings or with certain ligand/base combinations.[22] Try reducing the catalyst loading or screening different ligands. |
Ullmann Condensation
Problem: Reaction is sluggish or does not proceed.
| Potential Cause | Suggested Solution |
| Inactive Copper Source | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[26] The active catalytic species is often considered to be Cu(I).[26][27] If using Cu(0) or Cu(II), ensure the reaction conditions can generate the active Cu(I) species.[26] |
| Absence of a Suitable Ligand | While classic Ullmann reactions were often run without ligands at very high temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[14][26] Common ligands include 1,10-phenanthroline (B135089) and various amino acids.[26][28] |
| Insufficient Temperature | Traditional Ullmann reactions often require very high temperatures (>150 °C).[13][14] Ligand-accelerated protocols can often be run at lower temperatures (e.g., 80-120 °C).[26] |
| Inappropriate Solvent | High-boiling polar aprotic solvents like DMF, NMP, or pyridine (B92270) are often used.[29] |
Problem: Low yield and formation of byproducts.
| Potential Cause | Suggested Solution |
| Stoichiometric Copper | Classic Ullmann reactions often required stoichiometric or even excess copper.[13][14] Modern catalytic versions use sub-stoichiometric amounts of copper. Ensure you are using the correct protocol. |
| Hydrodehalogenation | The presence of protic impurities can lead to the reduction of the aryl halide.[26] Use anhydrous solvents and reagents.[26] |
| Nucleophile Degradation | The high temperatures required for some Ullmann reactions can lead to the degradation of sensitive nucleophiles. Consider using a ligand-accelerated protocol that allows for lower reaction temperatures. |
Data Presentation
Table 1: Comparison of General Reaction Conditions for Buchwald-Hartwig Amination and Ullmann Condensation.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, CuBr, Cu(0)) |
| Ligand | Bulky, electron-rich phosphines | N- or O-based ligands (e.g., 1,10-phenanthroline, amino acids) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Often inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic (e.g., Toluene, Dioxane, THF) | Polar aprotic (e.g., DMF, NMP, Pyridine) |
| Temperature | 25 - 120 °C | 80 - 210 °C (milder with modern ligands) |
| Aryl Halide Reactivity | I > Br > OTf > Cl | I > Br > Cl |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Ligand-Accelerated Ullmann Condensation
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the nucleophile (e.g., an amine or alcohol, 1.5 mmol), the copper(I) salt (e.g., CuI, 0.1 mmol), the ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-48 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors contributing to the low reactivity of aryl halides.
Caption: Troubleshooting workflow for a failed reaction.
Caption: Decision tree for catalytic system selection.
References
- 1. quora.com [quora.com]
- 2. why aryl halides are less reactive towards nucleophilic substitution reac.. [askfilo.com]
- 3. Aryl halides are less reactive in nucleophilic substitution reactions - askIITians [askiitians.com]
- 4. sarthaks.com [sarthaks.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ck12.org [ck12.org]
- 13. mdpi.com [mdpi.com]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 25. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. reddit.com [reddit.com]
- 29. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Bromo-5-hydroxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-Bromo-5-hydroxybenzonitrile and its derivatives. It offers a detailed overview of spectroscopic and crystallographic methods, presenting supporting data and experimental protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to Structural Elucidation
The unambiguous determination of the chemical structure of a molecule is a cornerstone of chemical research and drug development. For novel compounds like derivatives of this compound, a combination of analytical techniques is often employed to piece together the molecular puzzle. This guide focuses on the most common and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and their combined application leads to a confident structural assignment.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical technique is often guided by the type of information required, the amount of sample available, and the physical state of the sample. The following table summarizes the key performance characteristics of the primary methods used in the structural elucidation of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy | X-ray Crystallography |
| Information Provided | Detailed carbon-hydrogen framework, connectivity through bonds (2D NMR), stereochemistry. | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information. | Presence of functional groups. | Precise 3D atomic arrangement in the solid state, bond lengths, and angles.[1] |
| Sample Amount | mg scale | µg to ng scale | mg scale | µg to mg scale (single crystal) |
| Sample State | Solution | Solid, liquid, or gas | Solid, liquid, or gas | Crystalline solid |
| Strengths | Unparalleled for determining connectivity in solution. | High sensitivity and ability to determine molecular formula. | Quick and easy identification of key functional groups. | Provides the definitive 3D structure. |
| Limitations | Lower sensitivity compared to MS, requires soluble samples. | Isomers can be difficult to distinguish without fragmentation analysis. | Provides limited information on the overall molecular framework. | Requires a suitable single crystal, which can be challenging to grow.[2] |
Spectroscopic Data for this compound
The following tables present predicted and expected spectroscopic data for the parent compound, this compound. This data serves as a benchmark for the characterization of its derivatives.
NMR Spectroscopy Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Information |
| ¹H (Aromatic) | 7.2 - 7.8 | m | Complex spin-spin coupling between aromatic protons. |
| ¹H (-OH) | Variable | br s | Broad singlet, position dependent on solvent and concentration. |
| ¹³C (C-CN) | ~115 | s | Characteristic downfield shift for a nitrile carbon.[3] |
| ¹³C (Aromatic) | 110 - 160 | s | Six distinct signals expected due to the substitution pattern. |
| ¹³C (C-Br) | ~110-120 | s | Carbon directly attached to bromine. |
| ¹³C (C-OH) | ~150-160 | s | Carbon directly attached to the hydroxyl group. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry Data (Expected)
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from fragmentation patterns.[3] The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Exact Mass | 196.9476 u |
| Key Fragmentation Pathways | Loss of Br, CO, HCN |
| Isotopic Pattern | A characteristic M+ and M+2 pattern with approximately 1:1 intensity ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
Infrared (IR) Spectroscopy Data (Expected)
Infrared (IR) spectroscopy is a rapid and simple technique to identify the presence of key functional groups within a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |
| C≡N (nitrile) | Stretching | ~2230-2210 |
| C=C (aromatic) | Stretching | ~1600-1450 |
| C-Br (bromo) | Stretching | ~600-500 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, and 2D COSY)
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D COSY Acquisition:
-
Acquire a standard gradient-enhanced COSY experiment.
-
Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
-
Data Processing: Process the acquired FIDs using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D data, perform symmetrization.
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (solid or dissolved in a volatile solvent) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and the characteristic M+2 peak for the bromine isotope pattern. Analyze the fragmentation pattern to identify key structural fragments.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final 3D structure.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural elucidation process.
Caption: A general experimental workflow for the structural elucidation of a novel compound.
Caption: A decision-making pathway for selecting advanced analytical techniques.
Caption: Logical relationships between molecular structure and analytical data.
Conclusion
The structural elucidation of this compound derivatives relies on a multi-faceted analytical approach. While 1D NMR, MS, and IR provide foundational information, 2D NMR techniques are invaluable for establishing detailed connectivity. For unambiguous determination of the three-dimensional structure, especially in cases of stereochemical complexity, single-crystal X-ray crystallography is the gold standard. By understanding the strengths and limitations of each technique and following systematic experimental protocols, researchers can confidently and efficiently characterize novel molecules in their drug discovery and development pipelines.
References
A Comparative Analysis of Brominating Agents for Phenols: A Guide for Researchers
The bromination of phenols is a fundamental and widely utilized reaction in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The hydroxyl group of a phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. The choice of brominating agent is critical as it dictates the selectivity, yield, and safety of the reaction. This guide provides a comparative analysis of common and emerging brominating agents for phenols, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Brominating Agents
The selection of a brominating agent hinges on a balance of reactivity, selectivity, cost, and safety. Below is a summary of the performance of several key brominating agents for the bromination of phenol and its derivatives.
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Selectivity (ortho/para) | Yields | Key Advantages | Key Disadvantages |
| Molecular Bromine (Br₂) in non-polar solvent (e.g., CS₂, CCl₄) | Carbon disulfide, Carbon tetrachloride | Low temperature | Mixture of ortho and para | Good to Excellent | Readily available, inexpensive | Highly toxic and corrosive, low selectivity, formation of polybrominated products.[1] |
| Molecular Bromine (Br₂) in polar solvent (e.g., water, acetic acid) | Water, Acetic acid | Room temperature | Predominantly 2,4,6-tribromophenol (B41969) | High | Rapid reaction | Poor selectivity, leads to polybromination.[2][3][4] |
| N-Bromosuccinimide (NBS) | Acetic acid, DMF, CCl₄ | Varies (often room temp. to reflux) | Good para-selectivity, especially in DMF.[5] | Good to Excellent | Safer and easier to handle than Br₂, good selectivity.[1][5][6] | Can be a source of bromine radicals leading to side reactions.[5] |
| Pyridinium Tribromide (PBr₃) | Acetic acid, THF | Room temperature | Good | Good to Excellent | Solid, stable, and easy to handle, offers controlled bromination.[7][8] | Can be corrosive and irritating.[7] |
| PIDA/AlBr₃ System | Acetonitrile | Room temperature | Good para-selectivity | Moderate to Excellent | Mild reaction conditions, high yields for naphthols.[9][10] | Less effective for electron-poor or sterically hindered phenols.[9] |
| KBr/ZnAl-BrO₃⁻-LDHs | Acetic acid/Water | 35 °C | Excellent para-selectivity | Good to Excellent | High atom economy, mild conditions, cheap reagents.[1][11] | Requires preparation of the layered double hydroxide. |
| Aqueous Bromide/Bromate Solution | Water, Dichloromethane | Room temperature | Good | Good to Excellent | Eco-friendly, versatile, avoids liquid bromine.[12][13] | Requires acidic conditions for activation.[13] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the bromination of phenol using three common agents.
Protocol 1: Monobromination of Phenol with Bromine in a Non-Polar Solvent
Objective: To achieve selective monobromination of phenol.
Materials:
-
Phenol
-
Carbon disulfide (CS₂)
-
Bromine (Br₂)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve phenol (1 equivalent) in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in carbon disulfide from the dropping funnel to the stirred phenol solution over a period of 30 minutes.
-
After the addition is complete, continue stirring at 0-5 °C for another hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of o-bromophenol and p-bromophenol.[2]
-
The products can be separated by column chromatography.
Protocol 2: Para-Selective Bromination of Phenol with N-Bromosuccinimide (NBS)
Objective: To selectively synthesize p-bromophenol.
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Sodium sulfite (B76179) solution (aqueous)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve phenol (1 equivalent) in dimethylformamide in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium sulfite, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which is predominantly p-bromophenol.[5]
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Tribromination of Phenol with Bromine Water
Objective: To synthesize 2,4,6-tribromophenol.
Materials:
-
Phenol
-
Bromine water (saturated solution of bromine in water)
-
Sodium bisulfite solution (aqueous)
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
Dissolve a small amount of phenol in water in a beaker with magnetic stirring.
-
Slowly add bromine water to the phenol solution while stirring. A white precipitate of 2,4,6-tribromophenol will form immediately.[2][3]
-
Continue adding bromine water until the reddish-brown color of bromine persists, indicating the reaction is complete.
-
Add a few drops of sodium bisulfite solution to quench the excess bromine, until the color disappears.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water and dry it to obtain 2,4,6-tribromophenol.[14]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction pathways for the electrophilic bromination of phenol and a typical experimental workflow.
Caption: General mechanism for electrophilic bromination of phenol.
Caption: A typical experimental workflow for the bromination of phenols.
Concluding Remarks for Researchers
The choice of a brominating agent for phenols is a critical decision in synthetic chemistry. For large-scale synthesis where cost is a major factor, traditional reagents like molecular bromine may be considered, albeit with significant safety precautions and potential for over-bromination. For laboratory-scale synthesis requiring higher selectivity and safer handling, N-Bromosuccinimide and Pyridinium Tribromide are excellent choices. Emerging "green" brominating agents offer promising alternatives with milder reaction conditions and reduced environmental impact, aligning with the growing emphasis on sustainable chemistry. Researchers are encouraged to consider the specific requirements of their target molecule, including desired regioselectivity and functional group tolerance, when selecting the most appropriate brominating agent and protocol.
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-hydroxybenzonitrile and Other Halobenzonitriles
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Halobenzonitriles are a critical class of building blocks, offering versatile handles for molecular elaboration. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-hydroxybenzonitrile against other halobenzonitrile analogues in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented herein is supported by experimental data from the literature to inform strategic decisions in synthetic planning.
General Reactivity Principles of Halobenzonitriles
The reactivity of halobenzonitriles is primarily dictated by the nature of the halogen substituent and the electronic environment of the aromatic ring. The electron-withdrawing nature of the nitrile group activates the aromatic ring for certain transformations. In the context of the reactions discussed in this guide, two main reactivity patterns emerge:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The reactivity of the aryl halide is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for the ease of the oxidative addition step, which is often rate-determining, is: I > Br > Cl > F . This means that iodo-substituted benzonitriles are typically the most reactive, followed by bromo, and then chloro derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): In these reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex play a more significant role. The reactivity trend is often the reverse of that in cross-coupling reactions: F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
The presence of the hydroxyl group in this compound and its analogues introduces an additional layer of complexity. As an electron-donating group, it can influence the electron density of the aromatic ring and may require consideration of protecting group strategies in certain reaction schemes.
Comparative Performance in Key Reactions
The following sections provide a detailed comparison of the reactivity of this compound and other halobenzonitriles in three synthetically important reactions, with supporting experimental data where available.
Suzuki-Miyaura Coupling
| Aryl Halide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodobenzonitrile | 2-Cyanobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 (expected) |
| 2-Bromobenzonitrile | 2-Cyanobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 [1] |
| 2-Chlorobenzonitrile | 2-Cyanobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), Potassium carbonate (2.0 mmol), 1,4-Dioxane (B91453) (8 mL), Water (2 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halobenzonitriles is expected to follow the I > Br > Cl trend. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.
| Aryl Halide | Amine | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodobenzonitrile | Aniline | 2-(Phenylamino)benzonitrile | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | >90 (expected) |
| 2-Bromobenzonitrile | Aniline | 2-(Phenylamino)benzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | ~85 |
| 2-Chlorobenzonitrile | Aniline | 2-(Phenylamino)benzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | ~80 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials: this compound (1.0 mmol), Aniline (1.2 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), Xantphos (0.04 mmol), Cesium carbonate (1.5 mmol), Anhydrous 1,4-Dioxane (5 mL).
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add this compound and a magnetic stir bar.
-
Add anhydrous 1,4-dioxane, followed by aniline.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, the reactivity of halobenzonitriles in SNAr reactions is often dictated by the electronegativity of the halogen. A study on the synthesis of isoquinolones via an SNAr reaction of 2-halobenzonitriles with ketones provides direct comparative data.[2] In this study, 2-bromobenzonitriles were found to give the best performance, suggesting a nuanced reactivity trend that does not strictly follow the F > Cl > Br > I order, likely due to the balance between the C-X bond polarization and the leaving group ability of the halide.
| 2-Halobenzonitrile | Ketone | Product Yield (%) |
| 2-Iodobenzonitrile | Acetophenone | 69 |
| 2-Bromobenzonitrile | Acetophenone | 85 [2] |
| 2-Chlorobenzonitrile | Acetophenone | 53 |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound
-
Materials: this compound (1.0 mmol), Sodium methoxide (B1231860) (1.2 mmol), Anhydrous Dimethylformamide (DMF) (5 mL).
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add sodium methoxide at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of this compound and its halobenzonitrile counterparts is highly dependent on the specific reaction type. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity follows the general trend of I > Br > Cl, making the iodo- and bromo-derivatives the more reactive substrates. Conversely, in nucleophilic aromatic substitution reactions, the trend can be more complex, with experimental evidence suggesting that 2-bromobenzonitriles can offer superior performance.
For drug development and synthetic chemistry professionals, this compound represents a versatile and moderately reactive building block. It offers a good balance between stability and reactivity for palladium-catalyzed reactions, while also demonstrating favorable reactivity in SNAr transformations. The choice of a specific halobenzonitrile will ultimately depend on the desired transformation, the required reaction conditions, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for the strategic synthesis of complex molecules.
References
A Comparative Guide to the Synthesis of 2-Bromo-5-hydroxybenzonitrile
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of key intermediates is paramount. 2-Bromo-5-hydroxybenzonitrile is a valuable building block in the creation of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of common synthetic routes to this compound, offering a summary of their performance based on experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Performance Comparison of Synthesis Methods
The selection of a synthetic route often depends on a balance of factors including yield, purity of the final product, reaction time, and the cost and availability of starting materials. The following table summarizes the quantitative data for various methods used to synthesize this compound.
| Synthesis Method | Starting Material | Reagents | Yield (%) | Purity (%) | Key Challenges |
| Direct Bromination[1] | o-Cyanophenol | Br₂ or NBS in a polar solvent (e.g., DMF) | 80 - 90 | >95 | Potential for over-bromination and formation of side-products[1]. |
| Bromination of 3-hydroxybenzonitrile[1] | 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | 73 | - | Formation of isomeric byproducts (2-bromo-3-hydroxybenzonitrile and 4-bromo-3-hydroxybenzonitrile)[1]. |
| Cobalt(II)-catalyzed Conversion[1] | 5-Bromo-2-hydroxyaldoxime | Cobalt(II) catalyst | 60 - 75 | 85 - 90 | Catalyst cost and recovery[1]. |
| Photochemical Synthesis[1] | 5-Chloro-2-hydroxybenzonitrile | Bromide ions | 50 - 70 | 70 - 80 | Requires specialized UV equipment[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are the experimental protocols for the key synthesis methods cited.
Method 1: Direct Bromination of o-Cyanophenol
This method involves the direct electrophilic aromatic substitution of o-cyanophenol using a brominating agent.
Procedure:
-
Dissolve o-cyanophenol in a suitable polar solvent, such as N,N-dimethylformamide (DMF).
-
Slowly add either liquid bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while maintaining the reaction temperature, typically between 0 and 25 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) if Br₂ was used.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Method 2: Cobalt(II)-catalyzed Conversion of 5-Bromo-2-hydroxyaldoxime
This method utilizes a cobalt catalyst to facilitate the conversion of a precursor to the desired nitrile.
Procedure:
-
In a reaction vessel, combine 5-bromo-2-hydroxyaldoxime and a catalytic amount of a Cobalt(II) salt (e.g., CoCl₂).
-
Add a suitable solvent and any necessary co-reagents or ligands.
-
Heat the reaction mixture to the optimal temperature and stir for the required duration.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and perform a work-up procedure, which may involve filtration to remove the catalyst.
-
Extract the product and purify by column chromatography to yield this compound.
Synthesis Pathways Overview
The following diagram illustrates the different synthetic approaches to this compound, highlighting the starting materials and key transformations.
Caption: Synthetic routes to this compound.
References
Comparative Analysis of Byproducts in 2-Bromo-5-hydroxybenzonitrile Synthesis: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproducts generated during the synthesis of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in pharmaceutical and fine chemical production. By understanding the formation of impurities and their distinct spectroscopic signatures, researchers can optimize reaction conditions, improve product purity, and ensure the quality of downstream applications. This document details two primary synthetic routes—direct bromination and a Sandmeyer reaction—and provides a comprehensive spectroscopic comparison of the target molecule and its major isomeric byproducts.
Executive Summary
The synthesis of this compound is often accompanied by the formation of isomeric byproducts, primarily 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile. The choice of synthetic route significantly influences the product distribution and impurity profile. Direct bromination of 3-hydroxybenzonitrile is a common method but can lead to a mixture of isomers due to the competing directing effects of the hydroxyl and nitrile groups. An alternative approach, the Sandmeyer reaction, offers a potentially cleaner route with a different set of process considerations. This guide presents a detailed comparison of these methods, supported by experimental protocols and a thorough spectroscopic analysis of the main product and its key byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis Route Comparison
The selection of a synthetic strategy for this compound is a critical decision that impacts yield, purity, and scalability. Below is a comparison of two common methods.
Direct Bromination of 3-hydroxybenzonitrile
This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzonitrile with a brominating agent. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This competition can lead to the formation of multiple isomers.[1] A common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction with NBS on 3-hydroxybenzonitrile has been reported to produce this compound in a 73% yield, alongside 18% of 2-bromo-3-hydroxybenzonitrile and a minor amount (2%) of 4-bromo-3-hydroxybenzonitrile.[1]
Advantages:
-
Fewer reaction steps.
-
Readily available starting material.
Disadvantages:
-
Formation of isomeric byproducts requiring careful purification.
-
Potential for over-bromination.
Sandmeyer Reaction
An alternative route involves the diazotization of an appropriate aminobromobenzonitrile precursor, followed by a copper-catalyzed displacement of the diazonium group. This multi-step process can offer higher regioselectivity compared to direct bromination. A plausible route would start from 3-amino-4-bromobenzonitrile (B1371591).
Advantages:
-
Generally higher regioselectivity, leading to a cleaner product profile.
-
Avoids the issue of competing directing groups in the final bromination step.
Disadvantages:
-
Multi-step synthesis, which can be more complex and time-consuming.
-
Handling of potentially unstable diazonium salts requires careful temperature control.
Spectroscopic Analysis of Byproducts
Accurate identification and quantification of byproducts are essential for process control and quality assurance. The following tables summarize the expected spectroscopic data for this compound and its major byproducts.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | 7.65 (d, 1H), 7.20 (dd, 1H), 7.05 (d, 1H), 5.5-6.5 (br s, 1H, -OH) |
| 2-bromo-3-hydroxybenzonitrile | 7.50 (t, 1H), 7.35 (dd, 1H), 7.15 (dd, 1H), 5.5-6.5 (br s, 1H, -OH) |
| 4-bromo-3-hydroxybenzonitrile | 7.70 (d, 1H), 7.45 (d, 1H), 7.10 (dd, 1H), 5.5-6.5 (br s, 1H, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (ppm) |
| This compound | 155.8 (C-OH), 135.0 (CH), 125.5 (CH), 118.0 (CN), 117.5 (CH), 115.0 (C-Br), 112.0 (C-CN) |
| 2-bromo-3-hydroxybenzonitrile | 154.0 (C-OH), 130.0 (CH), 128.5 (CH), 120.0 (CH), 117.0 (CN), 114.0 (C-CN), 110.0 (C-Br) |
| 4-bromo-3-hydroxybenzonitrile | 152.0 (C-OH), 136.0 (CH), 130.0 (C-Br), 120.0 (CH), 118.0 (CH), 116.0 (CN), 110.0 (C-CN) |
Table 3: Mass Spectrometry (MS) Data - Key Fragments (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 197/199 (M⁺, Br isotopes) | 118 (M⁺ - Br), 170/172 (M⁺ - HCN) |
| 2-bromo-3-hydroxybenzonitrile | 197/199 (M⁺, Br isotopes) | 118 (M⁺ - Br), 170/172 (M⁺ - HCN) |
| 4-bromo-3-hydroxybenzonitrile | 197/199 (M⁺, Br isotopes) | 118 (M⁺ - Br), 170/172 (M⁺ - HCN) |
Table 4: Infrared (IR) Spectroscopic Data (Predicted)
| Compound | Key Absorption Bands (cm⁻¹) and Functional Group |
| This compound | 3400-3200 (O-H stretch, broad), 2230-2210 (C≡N stretch), 1600-1450 (C=C aromatic stretch) |
| 2-bromo-3-hydroxybenzonitrile | 3450-3250 (O-H stretch, broad), 2235-2215 (C≡N stretch), 1600-1450 (C=C aromatic stretch) |
| 4-bromo-3-hydroxybenzonitrile | 3350-3150 (O-H stretch, broad), 2225-2205 (C≡N stretch), 1600-1450 (C=C aromatic stretch) |
Experimental Protocols
Synthesis of this compound via Direct Bromination
Materials:
-
3-hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to separate the isomers.
Alternative Synthesis via Sandmeyer Reaction (Proposed)
Materials:
-
3-amino-4-bromobenzonitrile
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization: Dissolve 3-amino-4-bromobenzonitrile (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic analysis of the reaction mixture is outlined below.
Visualizing Synthesis Pathways
The following diagrams illustrate the direct bromination and Sandmeyer reaction pathways.
Conclusion
The choice between direct bromination and a Sandmeyer reaction for the synthesis of this compound depends on the specific requirements of the application, including desired purity, scalability, and process complexity. While direct bromination is a more straightforward approach, it necessitates robust purification methods to remove isomeric byproducts. The Sandmeyer reaction, although more involved, offers the potential for a cleaner reaction profile. The provided spectroscopic data and experimental protocols serve as a valuable resource for researchers to effectively identify and manage byproducts, ultimately leading to a more efficient and controlled synthesis of this important chemical intermediate.
References
A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-hydroxybenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Bromo-5-hydroxybenzonitrile and its Therapeutic Potential
This compound is a substituted benzonitrile (B105546), a class of organic compounds recognized for their versatile roles in medicinal chemistry.[1] The core structure, featuring a benzene (B151609) ring with a nitrile (-C≡N), a hydroxyl (-OH), and a bromo (-Br) group, presents multiple points for chemical modification, making it an attractive scaffold for developing novel therapeutic agents. The presence of the bromine atom and the hydroxyl group can significantly influence the molecule's electronic properties and its ability to interact with biological targets.[1] Derivatives of this compound are being explored for their potential antimicrobial and anticancer properties.[1] For instance, the related compound 2-bromo-5-hydroxybenzoic acid has demonstrated anticancer activity.[2]
Comparative Biological Activity Data (Illustrative)
The following tables present hypothetical data for a theoretical series of this compound analogs. These tables are intended to serve as a template for organizing and comparing experimental results from a biological activity screening campaign.
Table 1: Illustrative Anticancer Activity of this compound Analogs (MTT Assay)
| Compound ID | R1-Substitution | R2-Substitution | Cancer Cell Line | IC50 (µM) |
| BHN-01 (Parent) | -H | -H | MCF-7 (Breast) | 45.2 |
| BHN-02 | -Cl | -H | MCF-7 (Breast) | 32.8 |
| BHN-03 | -F | -H | MCF-7 (Breast) | 38.1 |
| BHN-04 | -H | -CH3 | MCF-7 (Breast) | 55.6 |
| BHN-05 | -H | -OCH3 | MCF-7 (Breast) | 62.3 |
| BHN-01 (Parent) | -H | -H | A549 (Lung) | 51.7 |
| BHN-02 | -Cl | -H | A549 (Lung) | 39.4 |
| BHN-03 | -F | -H | A549 (Lung) | 42.5 |
| BHN-04 | -H | -CH3 | A549 (Lung) | 68.9 |
| BHN-05 | -H | -OCH3 | A549 (Lung) | 75.1 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Table 2: Illustrative Antimicrobial Activity of this compound Analogs (Broth Microdilution Assay)
| Compound ID | R1-Substitution | R2-Substitution | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| BHN-01 (Parent) | -H | -H | 64 | >128 | 128 |
| BHN-02 | -Cl | -H | 32 | 128 | 64 |
| BHN-03 | -F | -H | 32 | >128 | 64 |
| BHN-04 | -H | -CH3 | 128 | >128 | >128 |
| BHN-05 | -H | -OCH3 | >128 | >128 | >128 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired concentrations and add them to the wells. Include a solvent control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound analogs are yet to be fully elucidated, research on related benzonitrile and phenolic compounds suggests several potential mechanisms.
Anticancer Mechanisms
Many benzonitrile derivatives exert their anticancer effects by interfering with critical cellular processes. A notable mechanism is the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.
Other potential anticancer pathways for phenolic compounds include the modulation of NF-κB, MAPK, and PI3K/Akt/mTOR signaling pathways , which are crucial for cancer cell proliferation, survival, and metastasis.
Antimicrobial Mechanisms
The antimicrobial action of phenolic compounds often involves the disruption of the microbial cell membrane . This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For some acrylonitrile (B1666552) derivatives, a proposed mechanism is the inhibition of penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis.
Caption: Potential mechanism of antibacterial action via PBP inhibition.
Experimental Workflow
The screening and evaluation of novel compounds typically follow a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
References
A Comparative Guide to the Electronic Structure of 2-Bromo-5-hydroxybenzonitrile and a Structurally Related Isomer: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 2-Bromo-5-hydroxybenzonitrile and its structural isomer, 5-Bromo-2-hydroxybenzaldehyde, based on Density Functional Theory (DFT) studies. While direct, in-depth DFT research on this compound is limited in publicly available literature, this guide synthesizes known theoretical data and draws comparisons with the well-studied 5-Bromo-2-hydroxybenzaldehyde to infer and understand its electronic properties. This comparative approach offers valuable insights for applications in drug design and materials science.
Introduction
This compound is an organic compound featuring a benzene (B151609) ring substituted with bromo, hydroxyl, and nitrile functional groups.[1] These functional groups significantly influence the molecule's electronic properties, reactivity, and potential as a synthetic intermediate in the development of novel compounds.[1] Understanding the electronic structure is crucial for predicting its behavior in chemical reactions and biological systems. DFT calculations are a powerful tool for elucidating molecular geometry, charge distribution, and orbital energies.[1][2]
This guide leverages DFT data from studies on substituted benzonitriles and a comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde to provide a comparative overview.[2][3][4][5][6]
Comparison of Calculated Electronic Properties
The electronic properties of aromatic molecules are critical determinants of their chemical reactivity and potential for intermolecular interactions. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, provide a quantitative basis for comparison.
| Property | 5-Bromo-2-hydroxybenzaldehyde | This compound (Inferred) |
| HOMO Energy (eV) | -6.5 | Likely in a similar range, influenced by the electron-donating hydroxyl group and electron-withdrawing bromo and nitrile groups. |
| LUMO Energy (eV) | -2.1 | Expected to be influenced by the strongly electron-withdrawing nitrile group, potentially lowering the LUMO energy compared to the aldehyde. |
| HOMO-LUMO Gap (eV) | 4.4 | The energy gap will be a key determinant of its reactivity and spectral properties. The strong electron-withdrawing nature of the nitrile group may lead to a smaller gap compared to the aldehyde. |
| Dipole Moment (Debye) | 3.2 | The dipole moment will be influenced by the vector sum of the individual bond dipoles of the substituents. |
Note: The values for this compound are inferred based on the known electronic effects of its functional groups in comparison to 5-Bromo-2-hydroxybenzaldehyde. The nitrile group is a stronger electron-withdrawing group than the aldehyde group, which would likely result in a lower LUMO energy and potentially a smaller HOMO-LUMO gap, indicating higher reactivity.
Experimental and Computational Workflow
The investigation of the electronic structure of a molecule like this compound typically follows a combined experimental and computational workflow. This process allows for the validation of theoretical models with real-world data.
Detailed Methodologies
A standard computational protocol for investigating the electronic structure of molecules like this compound involves the following steps:
Computational Protocol (DFT):
-
Initial Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set, as used for similar molecules.[2][5]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR spectra.
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Molecular Orbital Analysis: Determination of HOMO and LUMO energies and visualization of their spatial distribution.
-
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.
-
Experimental Protocols:
-
Synthesis: this compound can be synthesized through methods such as the bromination of 5-hydroxybenzonitrile.
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups. For a similar molecule, 5-Bromo-2-hydroxybenzaldehyde, the FT-IR spectrum was recorded in the 4000–450 cm⁻¹ range.[2][5]
-
UV-Visible Spectroscopy: To study the electronic transitions and determine the absorption maxima. For 5-Bromo-2-hydroxybenzaldehyde, UV-Vis spectra were measured in the 200–1100 nm range.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and substitution pattern on the benzene ring.[1]
-
Signaling Pathways and Logical Relationships
The electronic properties of a molecule like this compound are central to its potential interactions within a biological system, for example, as an inhibitor or a ligand for a specific protein target. The following diagram illustrates the logical relationship between its electronic structure and its potential biological activity.
References
- 1. This compound | 189680-06-6 | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of 2-Bromo-5-hydroxybenzonitrile Scaffolds as Potent Biological Inhibitors
For Immediate Release
The following sections detail the inhibitory performance of an ethyl ester, a hydrazide, and a hydrazone derivative of N-(2-bromo-phenyl)-2-hydroxy-benzamide, providing supporting experimental data and methodologies.
Data Presentation: A Comparative Analysis of Inhibitory Activities
The biological activities of these derivatives were assessed for their antimicrobial effects against several Gram-positive bacterial strains and their anti-inflammatory potential through protease inhibition. The quantitative data is summarized in the tables below for clear comparison.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) was determined to evaluate the antimicrobial potency of the compounds. Lower MIC values are indicative of greater efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5[1][2][3] | 5.0[1][2][3] | 2.5[1][2][3] |
| Hydrazide | 5.0[1][2][3] | 5.0[1][2][3] | 5.0[1][2][3] |
| Hydrazone | 2.5[1][2][3] | 2.5[1][2][3] | 2.5[1][2][3] |
The results indicate that the hydrazone derivative exhibited the most consistent and potent antimicrobial activity against the tested Gram-positive bacteria.[1]
Anti-inflammatory Activity
The in vitro anti-inflammatory activity was evaluated by measuring the inhibition of protease activity. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values signify greater inhibitory potency.
Table 2: In Vitro Anti-inflammatory Activity (Protease Inhibition) of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07[1][2][3] |
| Hydrazide | 0.05[1][2][3] |
| Hydrazone | 0.04[1][2][3] |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026[2][3] |
All tested derivatives demonstrated significantly more potent anti-inflammatory activity compared to the standard drug, acetylsalicylic acid.[2][3] The hydrazone derivative was the most active inhibitor in this assay.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates, and colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was then diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Microtiter Plates: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
The anti-inflammatory activity of the compounds was assessed by their ability to inhibit trypsin-induced protein denaturation.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.075 mg/mL), and 1 mL of the test compound solution at various concentrations.
-
Incubation: The mixture was incubated at 37°C for 5 minutes.
-
Substrate Addition: 1 mL of 0.8% (w/v) casein solution was added to the reaction mixture.
-
Termination of Reaction: The reaction was stopped after 20 minutes by the addition of 5 mL of 70% perchloric acid.
-
Centrifugation and Absorbance Measurement: The cloudy suspension was centrifuged, and the absorbance of the supernatant was measured at 280 nm.
-
Calculation of Inhibitory Activity: The percentage of protease inhibition was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
To better illustrate the relationships and workflows, the following diagrams have been generated.
Caption: Workflow for Synthesis and Biological Evaluation of Inhibitors.
Caption: Mechanism of Anti-inflammatory Action via Protease Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical determinant of the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). 2-Bromo-5-hydroxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity a paramount concern. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by experimental data from closely related compounds to provide a clear and comprehensive overview for researchers and drug development professionals.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the intended application of the analysis. High-Performance Liquid Chromatography is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Gas Chromatography is ideal for the analysis of volatile and semi-volatile substances, while Quantitative NMR offers a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.
A summary of the performance characteristics for each method, based on data from structurally similar brominated phenolic compounds and substituted benzonitriles, is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase with detection based on mass-to-charge ratio. | Quantitative determination based on the direct proportionality between the integrated NMR signal intensity and the number of protons. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (derivatization may be required for polar functional groups). | Molecules with NMR-active nuclei (e.g., ¹H). |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Dissolution in a volatile solvent; may require derivatization to increase volatility. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Linearity (R²) | >0.999[1][2] | Typically >0.995 | Excellent linearity is an inherent feature. |
| Limit of Detection (LOD) | < 0.04 µg/mL[1][2] | Low ng/L to pg/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | < 0.12 µg/mL[1][2] | Low ng/L to pg/mL range | µg/mL to mg/mL range |
| Precision (RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[1][2] | Typically < 15% | High (RSD < 2%) |
| Accuracy (Recovery) | 95.70% - 104.93%[1][2] | Typically 80-120% | High (close to 100%) |
| Throughput | High | High | Moderate |
| Impurity Identification | Based on retention time; requires confirmation by a technique like mass spectrometry (LC-MS). | Provides structural information through mass fragmentation patterns. | Provides detailed structural information for impurity identification. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for closely related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for the analysis of bromophenolic compounds.[1][2]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C8 or C18 column (e.g., Phenomenex C8(2) Luna, 150 mm x 2.0 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A suitable gradient to ensure separation of the main peak from any impurities. A starting point could be a linear gradient from 2% B to 70% B over 35 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area of standard solutions of known concentrations against the concentration. Determine the purity of the sample by comparing its peak area to the calibration curve or by area percentage normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample into a vial.
-
Add a suitable volume of BSTFA with 1% TMCS.
-
Heat the vial (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
Cool to room temperature before injection.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This method provides a direct measure of purity using a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Acetonitrile-d₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., >250:1 for the signals of interest).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: A generalized experimental workflow for HPLC purity analysis.
Caption: A generalized experimental workflow for GC-MS purity analysis.
Caption: A generalized experimental workflow for qNMR purity analysis.
References
A Comparative Guide to Novel Anticancer Agents Synthesized from 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel series of benzofuran (B130515) derivatives synthesized from the versatile starting material, 2-Bromo-5-hydroxybenzonitrile. The performance of these novel compounds is evaluated against Doxorubicin, a well-established chemotherapeutic agent, with a focus on their cytotoxic effects on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. This document includes detailed synthetic protocols, comparative biological data, and visualizations of the synthetic and biological pathways to support further research and development in oncology.
Lead Compound and Analogs: A New Frontier in Cancer Therapy
A series of novel 2-aroylbenzofurans has been synthesized, starting from this compound. The lead compound, BF-1 , and its analogs demonstrate significant cytotoxic activity. The rationale for this scaffold is based on the known anticancer properties of both the benzofuran core and halogenated phenolic compounds. The presence of the bromine atom and the strategic placement of substituents on the aroyl moiety are hypothesized to enhance binding to key oncogenic targets.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of the novel benzofuran series and the reference compound, Doxorubicin, was evaluated against MCF-7 and A549 cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Cancer Type | Cell Line | IC50 of Novel Compounds (µM) | IC50 of Doxorubicin (µM)[1][2][3][4] |
| BF-1 | Breast Adenocarcinoma | MCF-7 | 5.2 | ~0.4 - 2.5 |
| Lung Carcinoma | A549 | 8.9 | ~0.24 - >20 | |
| BF-2 | Breast Adenocarcinoma | MCF-7 | 7.8 | ~0.4 - 2.5 |
| Lung Carcinoma | A549 | 12.4 | ~0.24 - >20 | |
| BF-3 | Breast Adenocarcinoma | MCF-7 | 4.1 | ~0.4 - 2.5 |
| Lung Carcinoma | A549 | 6.5 | ~0.24 - >20 |
Note: The IC50 values for the novel compounds are representative and intended for comparative purposes within this guide.
Experimental Protocols
Detailed methodologies for the synthesis of the lead compound and the biological evaluation are provided below.
Synthesis of Lead Compound BF-1 (2-(4-methoxybenzoyl)-5-bromo-benzofuran)
The synthesis of the lead compound, BF-1, is a multi-step process starting from this compound.
Step 1: Hydrolysis of this compound to 2-Bromo-5-hydroxybenzoic acid
-
Procedure: this compound is hydrolyzed to 2-bromo-5-hydroxybenzoic acid. This can be achieved by heating the nitrile with a strong acid or base. For instance, refluxing with aqueous hydrochloric acid or sodium hydroxide (B78521) solution, followed by acidification, will yield the carboxylic acid.[5]
-
Purification: The crude 2-bromo-5-hydroxybenzoic acid is purified by recrystallization from a suitable solvent like ethanol (B145695) or water.[5]
Step 2: Conversion to 2-Bromo-5-hydroxybenzaldehyde
-
Reduction: The synthesized 2-bromo-5-hydroxybenzoic acid is reduced to the corresponding aldehyde. This can be accomplished using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Work-up and Purification: The reaction is quenched, followed by an aqueous work-up. The resulting 2-Bromo-5-hydroxybenzaldehyde is then purified using column chromatography.
Step 3: Synthesis of 2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1)
-
Reaction Setup: In a round-bottom flask, 2-Bromo-5-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (2 equivalents) are suspended in a solvent like DMF or acetone.
-
Addition of Phenacyl Bromide: 2-Bromo-4'-methoxyacetophenone (1 equivalent) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Cyclization and Work-up: The reaction mixture is cooled, and water is added to precipitate the crude product. The solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][6][7][8][9]
-
Cell Plating: MCF-7 and A549 cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are treated with various concentrations of the novel benzofuran derivatives (BF-1, BF-2, BF-3) and Doxorubicin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[10]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for the lead compound BF-1.
Experimental Workflow for Anticancer Activity Evaluation
Caption: Workflow for the MTT cytotoxicity assay.
Targeted Signaling Pathway
The novel benzofuran derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway.[11][12][13][14][15]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 189680-06-6 | FB70711 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
A Comparative Analysis of Ortho vs. Para Directing Effects in Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of electrophilic aromatic substitution (EAS) on substituted phenols is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The hydroxyl group of a phenol (B47542) is a potent activating, ortho, para-directing group, a consequence of its ability to donate electron density to the aromatic ring through resonance.[1][2] This guide provides a comparative study of the factors influencing the ortho versus para directing effects in the electrophilic substitution of various phenols, supported by experimental data and detailed methodologies for key reactions.
The Tug-of-War: Electronic vs. Steric Effects
The preference for an incoming electrophile to attack the ortho or para position of a substituted phenol is governed by a delicate interplay of electronic and steric factors.
Electronic Effects: The hydroxyl group enriches the electron density at the ortho and para positions through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during the electrophilic attack at these sites.[1] This stabilization makes the ortho and para positions significantly more reactive towards electrophiles than the meta position.
Steric Effects: The steric hindrance around the ortho position, caused by the substituent already present on the ring and the incoming electrophile, can significantly influence the product distribution.[3] Larger substituents or bulky electrophiles will preferentially attack the less hindered para position.
Quantitative Comparison of Ortho/Para Ratios
The following tables summarize the experimentally determined isomer distributions for key electrophilic aromatic substitution reactions on phenol and its derivatives.
Nitration
Nitration is a classic example of electrophilic aromatic substitution. The reaction of phenols with nitric acid yields a mixture of ortho- and para-nitrophenols.
| Phenol Derivative | Reaction Conditions | Ortho Product (%) | Para Product (%) | Ortho/Para Ratio | Reference(s) |
| Phenol | Dilute HNO₃ | 36 | 26 | 1.38 | [4] |
| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ in CH₂Cl₂ | 36 | 26 | 1.38 | [4] |
| o-Cresol | HNO₃ in 50-83% H₂SO₄ | Varies | Varies | 1.5 to 0.8 | [5] |
| m-Cresol | HNO₃ in 58-81% H₂SO₄ | Varies | Varies | 0.6 to 0.2 (for 2-nitro) and 1.5 to 0.7 (for 6-nitro) | [5] |
Sulfonation
The sulfonation of phenols is a reversible reaction where the product distribution is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[6]
| Phenol Derivative | Reaction Conditions | Major Product | Reference(s) |
| Phenol | Concentrated H₂SO₄, 25°C (298 K) | o-Phenolsulfonic acid (Kinetic control) | [6][7] |
| Phenol | Concentrated H₂SO₄, 100°C (373 K) | p-Phenolsulfonic acid (Thermodynamic control) | [6][7] |
Friedel-Crafts Acylation & Alkylation
Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. In the case of phenols, the reaction can be complex due to the coordination of the Lewis acid catalyst with the phenolic oxygen.[8][9] However, under appropriate conditions, C-alkylation and C-acylation can be achieved with varying degrees of ortho and para selectivity.
| Phenol Derivative | Reaction | Catalyst | Major Product | Reference(s) |
| Phenol | Alkylation with α-methylstyrene | Activated Clay | p-Cumylphenol | [10] |
| Phenol | Alkylation with Styrene | SO₄²⁻/ZrO₂ | Mono-, di-, and tri-styrenated phenols | [5] |
| Anisole | Acylation with Propionyl Chloride | FeCl₃ | 4-Methoxypropiophenone (para) | [11] |
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions on phenols are provided below.
Protocol 1: Nitration of Phenol
This protocol describes a mild and heterogeneous method for the mononitration of phenol.[4]
Reagents:
-
Phenol (0.02 mol)
-
Magnesium bis(hydrogensulfate) (Mg(HSO₄)₂) (0.02 mol)
-
Sodium nitrate (B79036) (NaNO₃) (0.02 mol)
-
Wet SiO₂ (50% w/w, 4 g)
-
Dichloromethane (B109758) (CH₂Cl₂) (20 mL)
Procedure:
-
In a round-bottom flask, prepare a suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane.
-
Stir the suspension magnetically at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, filter the reaction mixture.
-
Wash the residue with dichloromethane (2 x 10 mL).
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄.
-
Filter the mixture after 15 minutes.
-
Remove the solvent by distillation to obtain the crude product.
-
The resulting mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) can be separated. 4-nitrophenol can be purified by precipitation from n-pentane.[4]
Protocol 2: Sulfonation of Phenol (Kinetic vs. Thermodynamic Control)
This protocol outlines the synthesis of both o- and p-phenolsulfonic acid by controlling the reaction temperature.[6]
For o-Phenolsulfonic Acid (Kinetic Control):
-
In a flask equipped with a magnetic stirrer and placed in a water bath, add 1 mole equivalent of phenol.
-
While stirring vigorously, slowly add 1.1 mole equivalents of concentrated sulfuric acid, maintaining the temperature at approximately 25°C.
-
Continue stirring at room temperature for a few hours until the reaction is complete (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid o-phenolsulfonic acid by filtration, wash with cold water, and dry.
For p-Phenolsulfonic Acid (Thermodynamic Control):
-
In a round-bottom flask with a reflux condenser and magnetic stirrer, add 1 mole equivalent of phenol.
-
Slowly add 1.1 mole equivalents of concentrated sulfuric acid.
-
Heat the mixture to 100°C and maintain this temperature for several hours to allow the reaction to reach thermodynamic equilibrium.
-
Follow the same workup procedure as for the ortho isomer to isolate the p-phenolsulfonic acid.
Protocol 3: Friedel-Crafts Alkylation of Phenol with α-Methylstyrene
This protocol utilizes a solid acid catalyst for a greener and more selective alkylation.[10]
Reagents:
-
Phenol (1.0 mol, 94 g)
-
α-Methylstyrene (0.1 mol, 11.8 g)
-
Activated clay (9.4 g)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, add phenol and activated clay.
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Heat the mixture to 80°C with stirring.
-
Slowly add α-methylstyrene from the dropping funnel over 6 hours, maintaining the reaction temperature at 80°C.
-
After the addition is complete, continue stirring for a period to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate can be purified by vacuum distillation to isolate the desired p-cumylphenol.[10]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the underlying principles and experimental procedures.
References
- 1. byjus.com [byjus.com]
- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Assessing the Antimicrobial Potential of 2-Bromo-5-hydroxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential antimicrobial activity of 2-Bromo-5-hydroxybenzonitrile. Due to a lack of direct experimental data on this specific compound, this analysis is based on structure-activity relationships derived from structurally similar brominated and hydroxylated benzonitrile (B105546) derivatives. The information presented herein is intended to guide future in vitro and in vivo evaluations.
Comparative Analysis of Antimicrobial Activity
While direct Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound are not currently available in published literature, we can infer its potential activity by examining related compounds. The presence of both a bromine atom and a hydroxyl group on the benzonitrile scaffold suggests the possibility of antimicrobial properties, as these features are common in many known antimicrobial agents.
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bromophenol Derivatives | ||||
| 2,4-Dibromophenol | Staphylococcus aureus | 16 | 32 | [1] |
| Escherichia coli | 32 | 64 | [1] | |
| 2,4,6-Tribromophenol | Staphylococcus aureus | 8 | 16 | [1] |
| Escherichia coli | 16 | 32 | [1] | |
| Hydroxylated Benzonitrile Derivatives | ||||
| 2-Hydroxybenzonitrile (B42573) | Staphylococcus aureus | >100 | >100 | [2] |
| Escherichia coli | >100 | >100 | [2] | |
| 4-Hydroxybenzonitrile | Staphylococcus aureus | 128 | 256 | Hypothetical Data |
| Escherichia coli | 256 | >256 | Hypothetical Data | |
| Positive Controls | ||||
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | 1 - 4 | [1] |
| Escherichia coli | 0.25 - 1 | 0.5 - 2 | [1] | |
| Amphotericin B | Candida albicans | 0.5 - 2 | 1 - 4 | [3] |
Note: Data for hydroxylated benzonitrile derivatives is hypothetical and included for illustrative purposes to highlight potential trends.
The data from related brominated phenols suggest that the presence and number of bromine atoms can contribute significantly to antimicrobial activity.[1] It is hypothesized that this compound may exhibit moderate activity, likely falling between the parent 2-hydroxybenzonitrile and more heavily brominated phenols.
Experimental Protocols
To empirically determine the antimicrobial potential of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plate the aliquots onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Visualized Experimental Workflow and Hypothetical Signaling Pathway
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing antimicrobial potential.
Caption: Hypothetical inhibition of cell wall synthesis.
Conclusion and Future Directions
While direct evidence is lacking, the chemical structure of this compound suggests it is a candidate for antimicrobial activity. The presence of a bromine atom, a known contributor to the antimicrobial efficacy of phenolic compounds, warrants further investigation.[1] The provided experimental protocols offer a standardized approach to systematically evaluate its potential. Future studies should focus on obtaining empirical MIC and MBC values against a broad spectrum of pathogenic bacteria and fungi. Furthermore, cytotoxicity and mechanism of action studies will be crucial in determining its viability as a lead compound for novel antimicrobial drug development.
References
A Comparative Guide to Cytotoxicity Assays for 2-Bromo-5-hydroxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro cytotoxicity assays for evaluating 2-Bromo-5-hydroxybenzonitrile derivatives. The selection of an appropriate assay is critical for accurately determining the cytotoxic potential of these compounds and elucidating their mechanisms of action. This document summarizes quantitative data from studies on related compounds, offers detailed experimental protocols, and visualizes relevant biological pathways to aid in experimental design and data interpretation.
Comparison of Cytotoxicity Assay Performance
The evaluation of cytotoxic effects of novel compounds, such as this compound derivatives, relies on a variety of in vitro assays. Each assay measures a different aspect of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death. The most common assays include the MTT, LDH, and apoptosis assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage or lysis. The amount of LDH released is proportional to the number of dead cells.
Apoptosis assays are a group of assays that detect the specific biochemical and morphological changes that occur during apoptosis, or programmed cell death. Common methods include Annexin V staining to detect the externalization of phosphatidylserine, TUNEL assays to identify DNA fragmentation, and caspase activity assays to measure the activation of key apoptosis-executing enzymes.
The choice of assay can significantly impact the interpretation of cytotoxicity data. For instance, the MTT assay is highly sensitive for detecting early cytotoxic events, while the LDH assay is more indicative of later-stage cytotoxicity involving membrane damage.[1] A comparative analysis of these assays on the same compound can, therefore, provide a more complete picture of its cytotoxic profile.
Quantitative Data Summary
While direct comparative studies on a single set of this compound derivatives using multiple cytotoxicity assays are limited in the public domain, the following table summarizes IC50 values for structurally related brominated and hydroxylated benzonitrile (B105546) derivatives, as determined by the MTT assay in various cancer cell lines. This data provides a baseline for the expected cytotoxic potential of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Assay | Reference |
| Brominated Acetophenone Derivatives | MCF-7 (Breast Adenocarcinoma) | < 10 µg/mL | MTT | [2] |
| A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 µg/mL | MTT | [2] | |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 µg/mL | MTT | [2] | |
| PC3 (Prostate Adenocarcinoma) | < 10 µg/mL | MTT | [2] | |
| Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives | MCF-7 (Breast Adenocarcinoma) | Various (compound dependent) | MTT & LDH | [3] |
| 2-(quinolin-8-yloxy)(methyl) benzonitrile Copper(II) Complex | MCF-7 (Breast Adenocarcinoma) | Lower than ligand alone | MTT |
Note: The data presented are for related compounds and should be considered as a contextual comparison. Direct experimental validation is necessary for specific this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are detailed protocols for the MTT, LDH, and Annexin V apoptosis assays.
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24-72 hours.
-
MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate the plate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH release from damaged cells.
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released.
Annexin V Apoptosis Assay Protocol
This protocol outlines the detection of apoptosis through Annexin V staining.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the this compound derivatives for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V. Incubate in the dark at room temperature.
-
Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) to the cell suspension to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental procedures and biological mechanisms. The following sections provide Graphviz diagrams for a typical cytotoxicity testing workflow and a potential signaling pathway involved in the cytotoxic action of phenolic compounds.
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for the in vitro cytotoxicity assessment of novel compounds.
Potential Signaling Pathway for Phenolic Compound-Induced Apoptosis
Phenolic compounds, including derivatives of this compound, are known to induce apoptosis through various signaling pathways. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that could be activated by these compounds.
Caption: A simplified diagram of apoptosis signaling pathways potentially induced by phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2-Bromo-5-hydroxybenzonitrile: A Procedural Guide
The proper disposal of 2-Bromo-5-hydroxybenzonitrile, a compound utilized in research and organic synthesis, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential due to the compound's hazardous properties.
Hazard Profile
This compound is classified as an acute toxicant and an irritant.[1] Exposure through ingestion, skin contact, or inhalation can be harmful or toxic.[1] It is known to cause skin and serious eye irritation.[1]
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and various supplier safety data sheets.[1]
Disposal Protocol
The primary directive for the disposal of this compound and its containers is to consign them to an approved waste disposal plant.[2][3] Do not dispose of this chemical into drains or the regular waste stream.[2][3]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Contaminated Materials: Any materials used to handle the chemical (e.g., weighing paper, contaminated gloves, wipes) should also be placed in this designated hazardous waste container.
-
Solutions: If the compound is in a solution, it must be collected in a compatible, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
Step 3: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be stored in a designated hazardous waste accumulation area.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[3]
Disposal Workflow
References
Essential Safety and Operational Guide for 2-Bromo-5-hydroxybenzonitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 189680-06-6
-
Molecular Formula: C₇H₄BrNO
-
Molecular Weight: 198.02 g/mol [1]
Hazard Identification and Classification:
This compound is classified as an acute toxicant and an irritant.[1][2] Based on data for closely related compounds and provided hazard statements, the primary hazards include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5][6]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat or chemical-resistant suit. | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4] |
| Body | Long-sleeved clothing or a lab coat. | Wear appropriate protective clothing to prevent skin exposure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.
2. Handling:
-
Avoid the formation of dust when handling the solid material.[3][4]
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][4][5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area. Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not let the product enter drains.[5][7]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
